Ethyl 3-chloropropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGVXACCAZJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060774 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-71-2 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-chloropropionate | |
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| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| Record name | Ethyl 3-chloropropionate | |
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Foundational & Exploratory
Ethyl 3-chloropropionate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the presence of both an ester and a reactive alkyl chloride group, allowing for a variety of chemical transformations. This document provides an in-depth overview of its chemical properties, structure, and key experimental methodologies.
Chemical Structure and Properties
This compound, with the IUPAC name ethyl 3-chloropropanoate, is the ethyl ester of 3-chloropropanoic acid.[2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[3] The presence of the chlorine atom on the β-carbon relative to the carbonyl group significantly influences its reactivity, making it a valuable intermediate in synthetic chemistry.
Molecular Structure
The structure of this compound consists of a three-carbon propionate (B1217596) backbone with a chlorine atom attached to the C3 position and an ethyl ester group.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [3][4][5] |
| Molecular Weight | 136.58 g/mol | [4] |
| CAS Number | 623-71-2 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity | [3] |
| Boiling Point | 162-163 °C | [4][6] |
| Density | 1.003 g/mL at 25 °C | [4] |
| Flash Point | 54 °C (130 °F) | [3][4] |
| Refractive Index | 1.424-1.426 (at 20 °C) | [5] |
| Solubility | Limited in water, soluble in organic solvents | [3] |
| SMILES | CCOC(=O)CCCl | [2][4] |
| InChI | 1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | [2] |
Reactivity and Chemical Behavior
This compound's reactivity is dominated by its two functional groups: the ester and the alkyl chloride. This allows for a range of chemical transformations:
-
Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide variety of nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of diverse functional groups at the C3 position.[3]
-
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield 3-chloropropanoic acid and ethanol.[3]
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters.[3]
-
Reduction: The ester functionality can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride.
-
Claisen Condensation: It can participate in Claisen condensations, acting as either the electrophile or the enolate precursor, depending on the reaction conditions.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis via Esterification of 3-Chloropropionic Acid
This is a direct and widely used method for the preparation of this compound.
Caption: Workflow for the synthesis of this compound via esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and an excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Synthesis from Ethyl Acrylate (B77674)
An alternative approach involves the addition of hydrogen chloride to ethyl acrylate. This method can be advantageous due to the availability of the starting materials. A patented method describes the in-situ generation of HCl.[7]
Caption: Workflow for the synthesis of this compound from ethyl acrylate.
Methodology:
-
Reaction Setup: In a reaction vessel under a water bath, dissolve ethyl acrylate in an organic solvent.
-
Reagent Addition: Add anhydrous alcohol and a polymerization inhibitor to the solution and stir to mix evenly.
-
Reaction: Slowly add a lower acyl chloride dropwise to the mixture while maintaining the temperature between 0-30 °C. The reaction is typically carried out for 3-14 hours.[7]
-
Purification: After the reaction is complete, the resulting mixture containing this compound is subjected to distillation under normal or reduced pressure to obtain the purified product.[7]
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide range of molecules, including:
-
Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for the synthesis of γ-butyrolactones, a structural motif found in numerous biologically active compounds.[8]
-
Agrochemicals: Its reactivity allows for the incorporation of the propionate moiety into pesticides and herbicides.
-
Flavor and Fragrance: Due to its fruity aroma, it can be used in the formulation of food flavorings and fragrances.[3]
-
Organic Synthesis: It serves as a versatile C3 building block in various organic reactions, including alkylations and condensations.[3]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also a skin and eye irritant.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, and well-ventilated area away from sources of ignition.[9] It is incompatible with strong oxidizing agents.[9]
This technical guide provides a foundational understanding of the chemical properties, structure, and synthetic methodologies of this compound, highlighting its significance as a versatile intermediate for researchers, scientists, and professionals in drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 623-71-2 [smolecule.com]
- 4. This compound | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 623-71-2 [chemicalbook.com]
- 7. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 8. This compound|Versatile Chemical Building Block [benchchem.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Chloropropionate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-chloropropionate, a key intermediate in the pharmaceutical and fine chemical industries, through the Fischer esterification of 3-chloropropionic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a direct and widely used method for its preparation.[1] This guide will focus on the synthesis of this compound from 3-chloropropionic acid and ethanol, exploring various catalytic systems and reaction conditions.
Reaction Mechanism and Signaling Pathway
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.[2]
References
An In-depth Technical Guide to the Physical Properties of Ethyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3-chloropropionate, a crucial intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing accurate physical data and standardized experimental protocols.
Core Physical Properties
This compound, with the chemical formula C₅H₉ClO₂, is a colorless to pale yellow liquid. A summary of its primary physical constants is provided below for quick reference. These values are critical for reaction setup, process scale-up, and safety considerations.
| Physical Property | Value |
| Boiling Point | 162-163 °C |
| Density | 1.003 g/mL at 25 °C |
| Specific Gravity | 1.10 (20/20) |
Table 1: Key Physical Properties of this compound
Experimental Determination of Physical Properties
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux or capillary method is commonly employed.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is then secured in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). A thermometer is positioned such that the bulb is level with the sample.
-
Heating: The apparatus is heated gently. Initially, a stream of bubbles will be observed escaping from the capillary tube as the trapped air expands and is expelled.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating should be discontinued.
-
Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2][3]
Diagram: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point using the capillary method.
Density is a measure of mass per unit volume. For liquids, this is typically determined by accurately measuring the mass of a known volume.
Experimental Protocol: Mass-Volume Measurement
-
Mass of Empty Container: The mass of a clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.
-
Volume Measurement: A precise volume of this compound is added to the container. If using a volumetric flask, the liquid is added until the bottom of the meniscus aligns with the calibration mark.
-
Mass of Filled Container: The mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[4] For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[5]
Diagram: Experimental Workflow for Density Determination
Caption: Workflow for determining the density of a liquid.
This guide provides essential physical data and standardized protocols to aid in the safe and effective handling and application of this compound in a laboratory setting. Adherence to these methodologies will ensure the generation of reliable and reproducible results.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Ethyl 3-Chloropropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-chloropropionate (CAS No. 623-71-2), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data provides unambiguous structural confirmation of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits four distinct signals corresponding to the four unique proton environments in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.19 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.76 | Triplet | 2H | Cl-CH₂ -CH₂- |
| 2.79 | Triplet | 2H | Cl-CH₂-CH₂ - |
| 1.28 | Triplet | 3H | -O-CH₂-CH₃ |
Data sourced from publicly available spectral databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows five signals, one for each carbon atom in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C =O |
| 61.3 | -O-C H₂-CH₃ |
| 40.8 | Cl-C H₂-CH₂- |
| 38.1 | Cl-CH₂-C H₂- |
| 14.1 | -O-CH₂-C H₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically acquired as a neat liquid film, displays characteristic absorption bands for its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O (Ester) Stretch |
| ~1180 | Strong | C-O (Ester) Stretch |
| ~2980 | Medium | C-H (Alkyl) Stretch |
| ~750 | Medium | C-Cl Stretch |
Data interpreted from the NIST Chemistry WebBook.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion and several characteristic fragment ions. The presence of chlorine is indicated by the M+2 isotopic peak for fragments containing a chlorine atom.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 136/138 | Low | [M]⁺ (Molecular Ion) |
| 101 | High | [M - Cl]⁺ |
| 91 | High | [M - OCH₂CH₃]⁺ |
| 63 | Medium | [CH₂CH₂Cl]⁺ |
Data sourced from PubChem and interpreted based on common fragmentation patterns.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[3]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[3] Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.[3]
-
Filtration: Filter the sample as described for ¹H NMR.[4]
-
Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film): Place one to two drops of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the assembled salt plates in the sample holder of the spectrometer.
-
Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (for a volatile liquid): Inject a small amount of this compound into the gas chromatograph (GC) inlet of a GC-MS system, or directly introduce it into the ion source via a heated probe for a standalone MS.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. The sample molecules are bombarded with electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound's structure.
Caption: Workflow of Spectroscopic Techniques for Structural Elucidation.
References
- 1. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on the Solubility of Ethyl 3-chloropropionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ethyl 3-chloropropionate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a qualitative assessment of its solubility based on available information for the compound and its structural isomers. Furthermore, a detailed experimental protocol for determining liquid-liquid solubility via the widely accepted shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.
Introduction
This compound (CAS No. 623-71-2) is a halogenated ester with the chemical formula ClCH₂CH₂COOCH₂CH₃. It serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring process efficiency and product quality.
Solubility of this compound: A Qualitative Assessment
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a wide range of organic solvents. However, based on general principles of "like dissolves like" and qualitative statements found for the compound and its structural isomers, a general solubility profile can be inferred.
This compound is a polar organic molecule due to the presence of the ester functional group and the chlorine atom. It is expected to be miscible with a wide range of common organic solvents. Information on the structurally similar compounds, ethyl 2-chloropropanoate and methyl 3-chloropropanoate, indicates good solubility or miscibility in polar organic solvents.[1][2][3][4]
Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Solvent | Solute | Qualitative Solubility |
| Ethanol | This compound | Expected to be Miscible |
| Ethyl 2-chloropropanoate | Miscible | |
| Mthis compound | Soluble[1][3] | |
| Diethyl Ether | Ethyl 2-chloropropanoate | Miscible |
| Acetone | Mthis compound | Soluble[1] |
| Dichloromethane | Mthis compound | Soluble[1] |
| Water | This compound | Limited solubility/Insoluble[5] |
| Ethyl 2-chloropropanoate | Sparingly soluble/Insoluble[2][6] |
It is important to note that the information in Table 1 is qualitative and serves as a general guideline. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a substance in a solvent. The following protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, etc.)
-
Glass flasks or vials with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Syringe filters (if not centrifuging)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Volumetric flasks and other standard laboratory glassware
Experimental Procedure
-
Preparation of the System:
-
Accurately weigh a known amount of the organic solvent into a series of flasks.
-
To each flask, add an excess amount of this compound. The presence of a separate phase of the solute is necessary to ensure that the solvent is saturated.
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, confirming equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the two phases to separate.
-
To ensure complete separation of the excess solute from the saturated solution, either:
-
Centrifuge the flasks at a controlled temperature.
-
Allow the phases to separate by gravity and carefully draw a sample from the solvent phase using a syringe, followed by filtration through a syringe filter compatible with the solvent.
-
-
-
Sample Preparation and Analysis:
-
Accurately take a known volume or weight of the saturated solvent phase.
-
Dilute the sample with a known amount of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a liquid in an organic solvent.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy Mthis compound | 6001-87-2 [smolecule.com]
- 4. guidechem.com [guidechem.com]
- 5. Buy this compound | 623-71-2 [smolecule.com]
- 6. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number 623-71-2 chemical information
An In-depth Technical Guide to Ethyl 3-chloropropionate (CAS 623-71-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 623-71-2) is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis. Possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester moiety, it serves as a crucial building block for a diverse range of compounds. Its primary applications lie in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Notably, it is a common precursor for the synthesis of β-alanine derivatives, which have shown potential antimicrobial activity, and γ-butyrolactones, a structural motif present in numerous biologically active molecules. This document provides a comprehensive overview of its chemical properties, safety information, and a detailed experimental protocol for a representative nucleophilic substitution reaction.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| IUPAC Name | ethyl 3-chloropropanoate | [1] |
| Synonyms | Ethyl β-chloropropionate, 3-Chloropropionic acid ethyl ester | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 162-163 °C (lit.) | - |
| Density | 1.003 g/mL at 25 °C (lit.) | - |
| Refractive Index | n20/D 1.425 (lit.) | - |
| Flash Point | 49.5 °C (121.1 °F) | - |
| SMILES | CCOC(=O)CCCl | [1] |
| InChIKey | ZCLGVXACCAZJOX-UHFFFAOYSA-N | [1] |
Safety Information
This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions must be observed during handling and storage.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Flame, Exclamation Mark | - |
| Signal Word | Warning | - |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | - |
| Personal Protective Equipment | Eyeshields, Gloves, Respirator with appropriate filter | - |
| Storage | Store below +30°C in a well-ventilated place. Keep cool. | - |
Applications in Synthesis
This compound is a valuable starting material due to its reactive chloropropyl group, which is readily displaced by a wide range of nucleophiles.[2] This reactivity allows for the introduction of diverse functionalities, making it a staple in medicinal chemistry and materials science.
Key synthetic applications include:
-
Alkylation Reactions: The chlorine atom serves as a good leaving group in S_N2 reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Synthesis of β-Amino Acids: It is a key precursor to β-alanine and its derivatives. For example, reaction with ammonia (B1221849) yields ethyl 3-aminopropanoate (β-alanine ethyl ester), a non-natural amino acid used in peptide synthesis and as an intermediate for angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and cilazapril.[3]
-
Preparation of Heterocycles: It is used in the multi-step synthesis of various heterocyclic compounds which are core structures in many pharmaceutical agents.
-
Agrochemicals: It serves as a starting material for the production of certain pesticides and herbicides.[2]
Experimental Protocols
The following section details a representative experimental procedure for the synthesis of Ethyl 3-aminopropanoate (β-Alanine ethyl ester) from this compound via nucleophilic substitution. This reaction highlights the primary reactivity of the substrate.
Synthesis of Ethyl 3-aminopropanoate via Ammonolysis
Objective: To synthesize Ethyl 3-aminopropanoate by the nucleophilic substitution of the chloride in this compound using ammonia.
Reaction Scheme:
Cl-CH₂CH₂-COOEt + 2 NH₃ (excess) → H₂N-CH₂CH₂-COOEt + NH₄Cl
Materials and Equipment:
-
This compound (1.0 eq)
-
Concentrated solution of ammonia in ethanol (B145695) (large excess, e.g., 10-20 eq)
-
High-pressure sealed reaction tube or autoclave
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard glassware for filtration and extraction
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a high-pressure reaction tube, add this compound.
-
Addition of Reagent: Cool the tube in an ice bath and add a concentrated solution of ammonia in ethanol in large excess. The use of ethanol as a solvent is crucial to ensure miscibility of the reactants.[4]
-
Reaction Conditions: Securely seal the reaction tube. Heat the mixture to approximately 100°C with vigorous stirring. The reaction is performed under pressure in a sealed tube to prevent the volatile ammonia from escaping.[4][5] Maintain the temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the tube to room temperature and then carefully vent to release any excess pressure.
-
Isolation of Product:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the desired product, ethyl 3-aminopropanoate, and the by-product, ammonium (B1175870) chloride.
-
Add deionized water to the residue to dissolve the ammonium chloride.
-
Extract the aqueous solution multiple times with diethyl ether to isolate the ethyl 3-aminopropanoate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude ethyl 3-aminopropanoate.
-
Further purification can be achieved by vacuum distillation to obtain the pure product.
-
Visualizations
Experimental Workflow for the Synthesis of Ethyl 3-aminopropanoate
Caption: Workflow for the synthesis of Ethyl 3-aminopropanoate.
Conclusion
This compound is a fundamental building block in modern organic synthesis, offering a reliable pathway to a variety of functionalized molecules. Its well-understood reactivity, particularly in nucleophilic substitution reactions, makes it an asset in the development of pharmaceuticals and other high-value chemicals. Proper handling and adherence to safety protocols are essential due to its flammability and irritant nature. The provided experimental protocol serves as a practical example of its utility in synthesizing valuable amine intermediates.
References
A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 3-Chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloropropionate (ECP) is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its chemical reactivity is dominated by the presence of an ester group and a primary alkyl chloride. This guide provides an in-depth analysis of the nucleophilic substitution reactions at the C-3 position of this compound. It details the underlying mechanisms, influencing factors, and provides specific experimental protocols for key transformations. Quantitative data are systematically tabulated for comparative analysis, and logical workflows are visualized using Graphviz diagrams to offer a comprehensive resource for professionals in chemical research and development.
Introduction to this compound
This compound (CAS No: 623-71-2), also known as ethyl β-chloropropionate, is a colorless to pale yellow liquid with the chemical formula ClCH₂CH₂COOC₂H₅.[2][3] As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making ECP a valuable building block in organic synthesis.[2] The ester functionality can also undergo reactions such as hydrolysis or transesterification, but this guide will focus on the substitution reactions involving the C-Cl bond.[2]
Core Principles of Nucleophilic Substitution at a Primary Carbon
The reactions of this compound with nucleophiles predominantly follow the bimolecular nucleophilic substitution (Sₙ2) mechanism . This is dictated by the structure of the substrate and is influenced by several key factors.
-
Substrate Structure : ECP is a primary alkyl halide (RCH₂X). The electrophilic carbon is relatively unhindered, allowing easy access for nucleophiles. Furthermore, the formation of a primary carbocation, which would be required for an Sₙ1 pathway, is energetically unfavorable.[4][5][6]
-
Nucleophile Strength : The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[7][8] Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) react much faster than their weaker, neutral counterparts.
-
Leaving Group Ability : The success of a substitution reaction depends on the ability of the leaving group to depart and stabilize the negative charge it takes with it. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a weak base and thus a good leaving group.[5][7]
-
Solvent Effects : Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for Sₙ2 reactions.[4][5] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, preserving its reactivity. Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its effectiveness.[4][8]
The interplay of these factors is crucial for designing efficient synthetic routes utilizing this compound.
Caption: Logical relationship of factors affecting Sₙ2 reactions.
Key Nucleophilic Substitution Reactions and Data
This compound reacts with a variety of nucleophiles to yield valuable substituted propionates.
Reactions with Nitrogen Nucleophiles
The substitution with nitrogen-based nucleophiles is a common route to synthesize β-amino acids and their derivatives, which are important in medicinal chemistry.[9]
| Nucleophile | Product | Reagents/Conditions | Yield (%) |
| 2-Aminopyridine | Ethyl 3-(pyridin-2-ylamino)propanoate | Trifluoromethanesulfonic acid, Anhydrous ethanol (B145695), 120-160 °C, 16-20 h | 85% |
| Primary Amine (General) | Ethyl 3-(alkylamino)propanoate | Acetone, K₂CO₃, Reflux | Low but pure |
Table 1: Summary of Reactions with Nitrogen Nucleophiles.
Reactions with Carbon Nucleophiles
Cyanide is a powerful carbon nucleophile used to extend the carbon chain by one, producing nitrile compounds that are precursors to carboxylic acids and amines.
| Nucleophile | Product | Reagents/Conditions | Yield (%) |
| Potassium Cyanide (KCN) | Ethyl 3-cyanopropionate | Ethanolic KCN | Not specified |
| Potassium Cyanide (KCN) | Ethyl 2,3-dicyanopropionate | From Ethyl cyanoacetate, paraformaldehyde, KCN, Ethanol | 77% |
| Sodium Cyanide (NaCN) | Ethyl 2,3-dicyanopropionate | From Ethyl cyanoacetate, paraformaldehyde, NaCN, DMSO | >98% purity |
*Note: These syntheses start from ethyl cyanoacetate, but demonstrate the effective use of cyanide as a nucleophile in a related system to form a C-C bond.
Table 2: Summary of Reactions with Carbon Nucleophiles.
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides react with ECP to form the corresponding 3-alkoxy and 3-aryloxy propionates.
| Nucleophile | Product | Reagents/Conditions | Yield (%) |
| Ethanol (as nucleophile and solvent) | Ethyl 3-ethoxypropionate | Basic catalyst (e.g., Sodium ethoxide), 0-80 °C, 3 h | High |
| 4-(2-benzyloxyethyl)phenol | Ethyl 3-(4-(2-benzyloxyethyl)phenoxy)propanoate | PPh₃, DIAD, THF | High |
Table 3: Summary of Reactions with Oxygen Nucleophiles.
Reactions with Sulfur Nucleophiles
Thiols, which are generally excellent nucleophiles, can be used to synthesize sulfur-containing compounds.
| Nucleophile | Product | Reagents/Conditions |
| Thiophenol / Alkyl thiols | Ethyl 3-(aryl/alkylthio)propanoate | Base (e.g., Cs₂CO₃), Solvent (e.g., MeCN) |
Table 4: Representative Reaction with Sulfur Nucleophiles.
Detailed Experimental Protocols
Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[10]
-
Reaction Setup : Under a nitrogen atmosphere, combine 2-aminopyridine, ethyl acrylate (B77674) (1 to 2 molar equivalents relative to the amine), anhydrous ethanol (as solvent), and trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate) in a suitable reaction vessel.
-
Reaction : Heat the mixture in an oil bath to a temperature between 120-160 °C.
-
Monitoring : Allow the catalytic reaction to proceed for 16-20 hours.
-
Work-up : After cooling, wash the resulting reaction liquid with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Purification : Concentrate the washed liquid under reduced pressure. The resulting concentrate is then washed again with a second organic solvent and recrystallized to yield white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.
-
Yield : 85% with 99% purity (as determined by HPLC).
Protocol: Synthesis of Ethyl 3-Ethoxypropionate[11]
-
Reaction Setup : Add ethanol and a basic catalyst (e.g., sodium metal or sodium ethoxide, ~2% of reactants) to a reactor equipped with a stirrer.
-
Addition of Reactant : While stirring vigorously, slowly add ethyl acrylate to the mixture over 0.5 to 10 hours. Maintain the reaction temperature between 0-80 °C.
-
Reaction Time : After the addition is complete, continue the reaction for an additional 0.5 to 6 hours.
-
Neutralization : Once the reaction is finished, cool the mixture and add a neutralizing agent (e.g., acid) while keeping the temperature below 80 °C.
-
Purification : The product is isolated by rectification (distillation) to remove any volatile starting materials, yielding the final ethyl 3-ethoxypropionate product.
Visualized Mechanisms and Workflows
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 623-71-2 [smolecule.com]
- 3. 3-クロロプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rammohancollege.ac.in [rammohancollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Hydrolysis of Ethyl 3-Chloropropionate to 3-Chloropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of ethyl 3-chloropropionate to 3-chloropropanoic acid, a crucial reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the fundamental reaction pathways, detailed experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
The hydrolysis of this compound is a fundamental organic transformation that converts an ester into its corresponding carboxylic acid and alcohol. 3-Chloropropanoic acid, the product of this reaction, serves as a versatile building block in organic synthesis. The presence of the chloro- functional group at the 3-position allows for further molecular modifications, making it a valuable precursor in the development of novel therapeutic agents and other specialized chemicals.
This guide will explore the two primary methods for this hydrolysis: acid-catalyzed and base-catalyzed (saponification) reactions. Each method offers distinct advantages and is suitable for different experimental conditions and substrate sensitivities.
Reaction Analysis and Signaling Pathways
The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions. The choice of catalyst influences the reaction mechanism and the work-up procedure.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the hydrolysis of this compound is a reversible process. The reaction equilibrium can be shifted towards the products by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. A strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. A final acidification step is required to obtain the free 3-chloropropanoic acid. The generally accepted mechanism for base-catalyzed hydrolysis is the B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products involved in the hydrolysis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₅H₉ClO₂ | 136.58 | 162-163 | - |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | 204 (decomposes) | 42 |
Experimental Protocols
The following are detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis with Hydrochloric Acid
This protocol is adapted from a general procedure for the synthesis of 3-chloropropanoic acid, which involves the hydrolysis of a nitrile precursor but the workup is relevant.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ligroin
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 10 g) and a significant excess of concentrated hydrochloric acid (e.g., 75 mL).
-
Heat the reaction mixture to 100°C and maintain it at this temperature for 3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add a small amount of deionized water to dissolve any inorganic salts.
-
Extract the aqueous layer repeatedly with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield a syrupy residue.
-
Cool the residue to induce crystallization.
-
Purify the crude 3-chloropropanoic acid by recrystallization from ligroin.
-
Isolate the purified crystals by filtration and dry under vacuum.
Base-Catalyzed Hydrolysis (Saponification) with Sodium Hydroxide
This protocol is a general procedure for the saponification of esters.
Materials:
-
This compound
-
30% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidified aqueous phase with ethyl ether multiple times.
-
Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 3-chloropropanoic acid.
-
Further purification can be achieved by recrystallization.
Expected Yield: Saponification reactions typically proceed with high yields, often in the range of 90-99%.
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound and subsequent purification of 3-chloropropanoic acid.
Conclusion
The hydrolysis of this compound to 3-chloropropanoic acid is a robust and versatile reaction that can be achieved through either acid- or base-catalyzed methods. The choice of methodology will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to successfully implement this important chemical transformation in their work. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 3-chloropropionate (CAS No. 623-71-2), a versatile intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Adherence to rigorous safety protocols is essential when working with this compound to mitigate potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[3] It is a flammable liquid and vapor that causes skin and serious eye irritation.[1][3][4][5] Inhalation may also lead to respiratory tract irritation.[1][4]
GHS Classification:
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for designing safe experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 623-71-2 | [3][4][8][9] |
| Molecular Formula | C₅H₉ClO₂ | [4][9] |
| Molecular Weight | 136.58 g/mol | [4][5][9] |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| Odor | Fruity | [1] |
| Boiling Point | 162-163 °C | [5][9] |
| Flash Point | 49.5 °C (121.1 °F) / 54 °C (130 °F) | [1][5][6][9][10] |
| Density | 1.003 g/mL at 25 °C | [5][9] |
| Refractive Index | n20/D 1.425 | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
Exposure Controls and Personal Protection
To ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8][11] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3][7]
-
Personal Protective Equipment (PPE) : The selection of appropriate PPE is critical to prevent exposure.
Figure 1. Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Safe Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[3][12] Do not ingest or inhale vapors.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3][7] Use only non-sparking tools and take precautionary measures against static discharge.[3][7] All equipment used when handling the product must be grounded.[7][13]
-
Storage : Store in a cool, dry, and well-ventilated place.[3][8][11] Keep containers tightly closed when not in use.[3][7] Store in a designated flammables area away from incompatible materials such as strong oxidizing agents.[3]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Figure 2. Decision workflow for first aid response based on exposure route.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][8][11]
-
Skin Contact : Immediately take off all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.[2][3]
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[3][14] If present, remove contact lenses and continue rinsing.[3] Seek immediate medical attention.[3][14]
-
Ingestion : Do NOT induce vomiting.[3][8][12] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8][14] Seek immediate medical attention.[2][3][8]
Accidental Release and Firefighting Measures
-
Accidental Release : In case of a spill, eliminate all ignition sources.[8][13] Evacuate personnel to a safe area.[8][11] Wear appropriate PPE, including respiratory protection.[3][8] Absorb the spill with an inert material (e.g., sand, dry earth) and collect it in a suitable, closed container for disposal.[3][13][15] Use non-sparking tools for cleanup.[3][11]
-
Firefighting : This material is flammable.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8][11][13]
-
Unsuitable Extinguishing Media : Using a solid stream of water may be inefficient as the material may float.[13]
-
Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][8][11]
-
Figure 3. Step-by-step workflow for responding to an accidental spill.
Stability and Reactivity
-
Reactivity : No specific reactivity hazards are known under normal conditions.[3]
-
Chemical Stability : The substance is stable under recommended storage conditions.[3]
-
Conditions to Avoid : Avoid exposure to heat, flames, sparks, and other sources of ignition.[3] Prevent vapor accumulation.
-
Incompatible Materials : Keep away from strong oxidizing agents.[3]
-
Hazardous Decomposition Products : Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][12][14]
Toxicological and Ecological Information
-
Toxicological Information : The toxicological properties have not been fully investigated.[3] The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][3][4]
-
Ecological Information : Avoid release into the environment.[3] Due to its limited water solubility, it is not likely to be mobile in the environment.[3]
Experimental Protocols for Hazard Determination
The hazard classifications for chemicals like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404) : This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][4][9] A defined amount of the substance is applied to the skin of a test animal (typically a rabbit) for a set period.[1][9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored to determine the level of irritation.[1][9] A tiered testing strategy, often beginning with in vitro methods, is recommended to reduce animal testing.[3][9]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405) : This method assesses the potential for a substance to damage the eye.[8][10][11] A single dose of the substance is applied to the conjunctival sac of one eye in an animal (typically a rabbit), with the other eye serving as a control.[5][8][11] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specified intervals.[8][11] The severity and reversibility of the effects are recorded to classify the substance.[8][10]
-
Flammability (e.g., UN Manual of Tests and Criteria, Part III, Section 32) : The flammability of a liquid is determined by its flash point.[16][17] This is the lowest temperature at which the liquid gives off enough vapor to form an ignitable mixture with air.[16][17][18] Closed-cup test methods are commonly used to determine the flash point for classification and transport regulations.[17]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3] Do not flush into surface water or sanitary sewer systems.[3]
References
- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 2. uniube.br [uniube.br]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ipt.br [ipt.br]
- 17. shashikallada.com [shashikallada.com]
- 18. stonehousesafety.com [stonehousesafety.com]
An In-depth Technical Guide to Ethyl 3-chloropropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its role in drug development.
Chemical and Physical Properties
This compound, with the chemical formula C₅H₉ClO₂, is the ethyl ester of 3-chloropropionic acid.[1] It is a colorless liquid with a characteristic odor. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| CAS Number | 623-71-2 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 162-163 °C | [2] |
| Density | 1.003 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.424-1.426 | [2] |
| Flash Point | 54 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| Linear Formula | ClCH₂CH₂COOC₂H₅ |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the hydrochlorination of ethyl acrylate (B77674) and the Fischer esterification of 3-chloropropionic acid.
Hydrochlorination of Ethyl Acrylate
This method involves the addition of hydrogen chloride to ethyl acrylate. A general laboratory-scale protocol is as follows:
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube.
-
Reagents: Dissolve ethyl acrylate in a suitable organic solvent (e.g., anhydrous ethanol) and add a polymerization inhibitor (e.g., hydroquinone).[3][4]
-
Reaction: Cool the mixture in a water bath to 0-30 °C.[3][4] Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring. Alternatively, a lower acyl chloride can be added dropwise to generate HCl in situ.[3][4]
-
Reaction Time: Continue the reaction for 3-14 hours, monitoring the progress by techniques such as TLC or GC.[3][4]
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to distillation under reduced pressure to isolate the pure this compound.[3][4]
Fischer Esterification of 3-Chloropropionic Acid
This classic method involves the acid-catalyzed esterification of 3-chloropropionic acid with ethanol (B145695).
Experimental Protocol:
-
Reaction Setup: Combine 3-chloropropionic acid and an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5][6]
-
Catalyst: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6]
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure.[7][8]
Figure 1: Synthesis workflows for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows four distinct signals.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.28 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.79 | Triplet | 2H | Cl-CH₂-CH₂ -COO- |
| ~3.76 | Triplet | 2H | Cl-CH₂ -CH₂-COO- |
| ~4.19 | Quartet | 2H | -O-CH₂ -CH₃ |
Data sourced from ChemicalBook.[9]
The triplet at ~1.28 ppm corresponds to the methyl protons of the ethyl group, coupled to the adjacent methylene (B1212753) protons. The quartet at ~4.19 ppm is assigned to the methylene protons of the ethyl group, coupled to the methyl protons. The two triplets at ~2.79 ppm and ~3.76 ppm correspond to the two methylene groups of the propionate (B1217596) backbone, which are coupled to each other.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | -O-CH₂-CH₃ |
| ~38.5 | Cl-CH₂ -CH₂-COO- |
| ~41.2 | Cl-CH₂-CH₂ -COO- |
| ~61.2 | -O-CH₂ -CH₃ |
| ~170.0 | C =O |
Note: Approximate chemical shifts are based on typical values for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~750 | Medium | C-Cl stretch |
Data sourced from NIST WebBook and ChemicalBook.[10]
The strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (M and M+2 peaks in a ~3:1 ratio).
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 136/138 | [M]⁺ (Molecular ion) |
| 101/103 | [M - C₂H₅]⁺ |
| 91 | [M - OCH₂CH₃]⁺ |
| 63/65 | [ClCH₂CH₂]⁺ |
Data sourced from PubChem.[1]
Figure 2: Workflow for the spectroscopic characterization of this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is primarily dictated by the presence of two functional groups: the ester and the alkyl chloride. This dual reactivity makes it a valuable intermediate in organic synthesis.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 3-position.
-
Ester Group Transformations: The ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to an alcohol.
Role in the Synthesis of Pharmaceutical Intermediates
This compound is a precursor for the synthesis of various pharmaceutical intermediates. One notable example is its use in the preparation of dichlorodicyanobenzoquinone (DDQ) , a powerful dehydrogenating agent used in the synthesis of steroid hormones and other complex molecules.[3]
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
While direct, detailed synthetic routes from this compound to specific blockbuster drugs are not always publicly disclosed in full detail, its structural motif is incorporated into several important pharmaceuticals. Plausible synthetic pathways can be devised based on its known reactivity. For instance, it can serve as a building block for side chains or core structures in complex APIs. The ability to introduce a three-carbon chain with a reactive handle at one end and a latent carboxylic acid (or its ester equivalent) at the other is synthetically valuable.
Figure 3: Logical relationship of this compound in drug development pathways.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is also an irritant to the skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis, well-characterized spectroscopic properties, and predictable reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.
References
- 1. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. This compound(623-71-2) 1H NMR [m.chemicalbook.com]
- 10. This compound(623-71-2) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Ethyl 3-chloropropionate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted carboxylic acids. This application note provides a detailed overview and experimental protocols for the use of ethyl 3-chloropropionate as an alkylating agent in the malonic ester synthesis. This specific application is valuable for the synthesis of glutaric acid and its derivatives, which are important intermediates in the development of pharmaceuticals and other fine chemicals.[1]
The core principle of the malonic ester synthesis involves the deprotonation of a malonic ester, typically diethyl malonate, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic carbon, such as the one in this compound, in an SN2 reaction. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final carboxylic acid product.[2]
Chemical Reaction Pathway
The overall transformation using this compound in a malonic ester synthesis proceeds in three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation to yield glutaric acid.
Caption: General reaction pathway for the synthesis of glutaric acid using this compound in a malonic ester synthesis.
Experimental Protocols
This section outlines the detailed methodologies for the key steps in the synthesis of glutaric acid from diethyl malonate and this compound.
Protocol 1: Synthesis of Diethyl 2-(3-ethoxycarbonylpropyl)malonate (Alkylation)
This protocol details the alkylation of diethyl malonate with this compound to form the key intermediate.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with continuous stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.[3]
-
Alkylation: Add this compound (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude diethyl 2-(3-ethoxycarbonylpropyl)malonate by vacuum distillation.
Protocol 2: Synthesis of Glutaric Acid (Hydrolysis and Decarboxylation)
This protocol describes the conversion of the alkylated intermediate to the final product, glutaric acid.
Materials:
-
Diethyl 2-(3-ethoxycarbonylpropyl)malonate (crude or purified)
-
Concentrated hydrochloric acid (HCl) or aqueous sodium hydroxide (B78521) (NaOH)
-
Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Crystallizing dish
Procedure:
-
Hydrolysis:
-
Acidic Hydrolysis: To a round-bottom flask containing diethyl 2-(3-ethoxycarbonylpropyl)malonate, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Basic Hydrolysis (Saponification): Alternatively, reflux the ester with an excess of aqueous sodium hydroxide solution. After the reaction is complete, acidify the cooled reaction mixture with concentrated hydrochloric acid.
-
-
Decarboxylation and Isolation:
-
Evaporate the solvent from the reaction mixture, preferably under reduced pressure.
-
The resulting residue contains the intermediate dicarboxylic acid, which will likely decarboxylate upon heating. Heat the residue to facilitate the loss of carbon dioxide.
-
Extract the crude glutaric acid from the residue with boiling ether.
-
Filter the hot ether solution and then cool to induce crystallization of the glutaric acid.
-
Collect the crystals by filtration and dry them.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the alkylation step in the malonic ester synthesis. Note that specific yields for the reaction with this compound are not widely reported in the literature, so the data is generalized based on similar alkylations.
| Parameter | Condition/Value | Reference/Note |
| Base | Sodium ethoxide (NaOEt) | The alkoxide should match the ester to prevent transesterification.[4] |
| Solvent | Anhydrous Ethanol | Essential for preventing side reactions with the base. |
| Reactant Ratio | ~1:1 (Malonate:Alkyl Halide) | A slight excess of the malonic ester can help minimize dialkylation.[3] |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion.[3] |
| Reaction Time | Varies (monitor by TLC/GC) | Completion time depends on the reactivity of the alkyl halide. |
| Expected Yield | Moderate to High | Yields can be influenced by side reactions such as dialkylation and elimination. |
Potential Side Reactions: [3]
-
Dialkylation: The mono-alkylated product still has an acidic proton and can react with another molecule of the alkyl halide. This can be minimized by using a 1:1 stoichiometry or a slight excess of the malonic ester and by slow addition of the alkyl halide.
-
E2 Elimination: The basic conditions can promote the elimination of HCl from this compound, leading to the formation of ethyl acrylate. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups. It is crucial to use anhydrous conditions.
-
Transesterification: If the alkoxide base does not match the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), a mixture of ester products can be formed.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of glutaric acid via the malonic ester synthesis with this compound.
Caption: Workflow for the synthesis of glutaric acid.
Applications in Drug Development
The malonic ester synthesis is a foundational reaction in medicinal chemistry and drug development for the creation of complex molecular scaffolds. Glutaric acid and its derivatives, synthesized through the methods described, serve as key building blocks for various pharmaceuticals.[1] The ability to introduce a three-carbon chain with a terminal carboxylic acid or ester functionality opens avenues for further chemical modifications, such as amidation, esterification, and cyclization reactions, which are essential for building libraries of potential drug candidates. The versatility of this synthesis makes it a valuable tool for lead optimization and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Claisen Condensation of Ethyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Claisen condensation of ethyl 3-chloropropionate, a key reaction in organic synthesis for the formation of carbon-carbon bonds. The self-condensation of this compound yields diethyl 4-chloro-3-oxohexanedioate, a valuable β-keto ester intermediate for the synthesis of various heterocyclic compounds and other complex molecules in drug discovery and development. These application notes outline the reaction mechanism, experimental setup, and a step-by-step protocol.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules in the presence of a strong base.[1][2][3][4][5] The reaction proceeds through the formation of an enolate intermediate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group results in the formation of a β-keto ester.[2][3][4][5] For the reaction to proceed to completion, a stoichiometric amount of base is typically required to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[2][3][4][5]
The self-condensation of this compound is a valuable transformation that introduces a chloro-substituted β-keto ester moiety, a versatile synthon for further chemical modifications.
Reaction Principle
The Claisen condensation of this compound is facilitated by a strong, non-nucleophilic base, such as sodium ethoxide. The base abstracts an α-proton from one molecule of this compound to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of this compound. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester, diethyl 4-chloro-3-oxohexanedioate. The reaction is driven to completion by the deprotonation of the product by the ethoxide base. An acidic workup is then performed to neutralize the reaction mixture and protonate the enolate of the product.
Data Presentation
| Parameter | Value | Reference |
| Product Name | Diethyl 4-chloro-3-oxohexanedioate | N/A |
| Molecular Formula | C₁₀H₁₅ClO₅ | N/A |
| Molecular Weight | 250.67 g/mol | N/A |
| Typical Yield | 60-70% (Estimated) | General Claisen Condensation |
| Base | Sodium Ethoxide (NaOEt) | [1][2][3] |
| Solvent | Anhydrous Ethanol (B145695) or Diethyl Ether | [6] |
| Reaction Temperature | 0 °C to Room Temperature | General Claisen Condensation |
| Reaction Time | 2-4 hours | General Claisen Condensation |
Experimental Protocol
Materials:
-
This compound (Reagent Grade, anhydrous)
-
Sodium ethoxide (Reagent Grade)
-
Anhydrous Ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Alternatively, commercially available sodium ethoxide can be used.
-
Reaction Setup: Cool the flask containing the sodium ethoxide solution in an ice bath.
-
Addition of this compound: Slowly add this compound (2.0 eq) dropwise to the cooled sodium ethoxide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, diethyl 4-chloro-3-oxohexanedioate, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathway: Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Claisen condensation.
Safety Precautions
-
Handle sodium metal and sodium ethoxide with extreme care as they are highly reactive and corrosive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the ester and the quenching step. Ensure proper temperature control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive base (hydrolyzed) | Use freshly prepared or properly stored sodium ethoxide. |
| Wet reagents or solvent | Ensure all glassware, reagents, and solvents are anhydrous. | |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Formation of side products | Temperature too high | Maintain the recommended temperature, especially during the addition of the ester. |
| Base not suitable | Ensure the use of a non-nucleophilic base like sodium ethoxide. | |
| Difficult purification | Incomplete reaction | Ensure the reaction goes to completion before work-up. |
| Emulsion during extraction | Add more brine to the separatory funnel to break the emulsion. |
Conclusion
The Claisen condensation of this compound provides an effective route to diethyl 4-chloro-3-oxohexanedioate. Adherence to anhydrous conditions and careful control of the reaction temperature are crucial for achieving a good yield of the desired product. The resulting β-keto ester is a versatile intermediate for the synthesis of more complex molecules of interest in pharmaceutical and materials science research.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ethyl 3-chloropropionate as a Versatile Building Block for the Synthesis of γ-Butyrolactones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
γ-Butyrolactones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. They are also valuable intermediates in the synthesis of more complex molecules. Ethyl 3-chloropropionate serves as a readily available and cost-effective building block for the construction of the γ-butyrolactone scaffold. This document provides detailed application notes and a representative experimental protocol for the synthesis of γ-butyrolactones using this compound, with a focus on the samarium(III) chloride-catalyzed electrochemical approach.
Key Applications of γ-Butyrolactones:
-
Pharmaceuticals: The γ-butyrolactone moiety is present in a variety of drugs, including anti-inflammatory agents, antibiotics, and antitumor compounds.
-
Agrochemicals: Certain γ-butyrolactone derivatives exhibit herbicidal and insecticidal properties.
-
Fine Chemicals: They are used as solvents, flavoring agents, and precursors in the synthesis of other valuable chemicals.
Synthesis of γ-Butyrolactones via SmCl₃-Catalyzed Electrosynthesis
The samarium(III) chloride (SmCl₃)-catalyzed electrochemical reductive coupling of this compound with carbonyl compounds is an effective method for the synthesis of substituted γ-butyrolactones. This method offers a valuable alternative to traditional organometallic routes, often proceeding under mild conditions.
Reaction Principle:
The core of this transformation involves the electrochemical reduction of Sm(III) to a reactive Sm(II) species. This Sm(II) species then mediates the reductive coupling of this compound and a carbonyl compound (aldehyde or ketone). The presumed mechanism involves the formation of a samarium enolate from this compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. Subsequent intramolecular cyclization of the resulting intermediate affords the γ-butyrolactone product.
Illustrative Quantitative Data:
The following table summarizes representative yields for the SmCl₃-catalyzed electrosynthesis of γ-butyrolactones from this compound and various carbonyl compounds.
| Entry | Carbonyl Compound | Product (γ-Butyrolactone) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 5-Phenyl-dihydrofuran-2(3H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-dihydrofuran-2(3H)-one | 82 |
| 3 | Cyclohexanone | 1-Oxa-spiro[4.5]decan-2-one | 78 |
| 4 | Acetophenone | 5-Methyl-5-phenyl-dihydrofuran-2(3H)-one | 75 |
| 5 | Propanal | 5-Ethyl-dihydrofuran-2(3H)-one | 90 |
Disclaimer: The data presented in this table is illustrative and based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: SmCl₃-Catalyzed Electrochemical Synthesis of 5-Phenyl-dihydrofuran-2(3H)-one
This protocol describes a representative procedure for the synthesis of a γ-butyrolactone from this compound and benzaldehyde.
Materials:
-
This compound (1.0 mmol, 136.58 mg)
-
Benzaldehyde (1.2 mmol, 127.34 mg)
-
Samarium(III) chloride (SmCl₃), anhydrous (0.1 mmol, 25.8 mg)
-
Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) (0.2 M solution in anhydrous DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Undivided electrochemical cell
-
Sacrificial magnesium or aluminum anode
-
Carbon felt or stainless steel cathode
-
Constant current power supply
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Cell Assembly: Assemble the undivided electrochemical cell with the sacrificial anode and the cathode.
-
Reaction Mixture Preparation: To the electrochemical cell, add anhydrous samarium(III) chloride (25.8 mg). Place the cell under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous DMF solution containing 0.2 M TBATFB (10 mL).
-
Stir the solution until the SmCl₃ is fully dissolved.
-
Add this compound (136.58 mg) and benzaldehyde (127.34 mg) to the reaction mixture.
-
Electrolysis:
-
Apply a constant current of 10 mA/cm² to the cell.
-
Continue the electrolysis until the starting materials are consumed (monitor by TLC or GC). This typically requires the passage of 2-3 Faradays of charge per mole of this compound.
-
-
Work-up:
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyl-dihydrofuran-2(3H)-one.
Visualizations
Reaction Pathway```dot
Caption: A typical experimental workflow for the synthesis of γ-butyrolactones.
Application Notes and Protocols: Synthesis of Cyclopropane Derivatives from Ethyl 3-Chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) rings are a key structural motif in a wide array of pharmaceuticals and biologically active compounds. Their unique conformational constraints and electronic properties can impart desirable characteristics such as increased potency, metabolic stability, and improved pharmacokinetic profiles.[1][2] Ethyl 3-chloropropionate serves as a readily available and cost-effective starting material for the synthesis of a variety of functionalized cyclopropane derivatives. This document provides detailed protocols for the synthesis of a key cyclopropanone (B1606653) intermediate from this compound and its subsequent elaboration into diverse cyclopropane-containing building blocks relevant to drug discovery and development.
The primary synthetic route involves an intramolecular cyclization of this compound to generate a stable cyclopropanone precursor, cyclopropanone ethyl hemiacetal. This intermediate can then be transformed into a range of valuable derivatives, including 1-substituted cyclopropanols, alkylidenecyclopropanes, and cyclopropylamines.
Core Synthesis Pathway: From this compound to Cyclopropanone Ethyl Hemiacetal
The initial steps focus on the conversion of this compound to a versatile cyclopropanone equivalent. This is achieved through a two-step process: the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane followed by its methanolysis to yield cyclopropanone ethyl hemiacetal.[3]
Caption: Core synthesis of cyclopropanone ethyl hemiacetal.
Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane[3]
This protocol describes the intramolecular cyclization of this compound to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.
Materials:
-
This compound
-
Sodium metal
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Nitrogen gas
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with calcium chloride tube
-
Pressure-equalizing dropping funnel
Procedure:
-
Set up a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.
-
Flush the apparatus with dry nitrogen.
-
Add 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal, cut into small pieces, to the flask.
-
Heat the mixture to reflux with vigorous stirring to pulverize the sodium.
-
Stop heating and stirring and allow the mixture to cool to room temperature.
-
Carefully remove the toluene under a nitrogen atmosphere and replace it with 500 mL of anhydrous diethyl ether.
-
Add 108.5 g (1 mol) of chlorotrimethylsilane to the flask.
-
Add 136.58 g (1 mol) of this compound dropwise over 3 hours, maintaining a gentle reflux.
-
After the addition is complete, heat the reaction mixture at reflux for an additional 30 minutes.
-
Cool the flask and filter the contents through a sintered-glass funnel under a stream of dry nitrogen.
-
Wash the precipitate twice with 100 mL of anhydrous diethyl ether.
-
Transfer the filtrate to a distilling flask and remove the solvent by distillation.
-
Distill the residue under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.
Quantitative Data:
| Product | Boiling Point | Yield |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 43-45°C (12 mm Hg) | 61% |
Protocol 2: Synthesis of Cyclopropanone Ethyl Hemiacetal[3]
This protocol details the conversion of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to cyclopropanone ethyl hemiacetal via methanolysis.
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Reagent-grade Methanol
-
Erlenmeyer flask
-
Magnetic stirring bar
Procedure:
-
Place 250 mL of reagent-grade methanol in a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar.
-
Add 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol all at once.
-
Stir the solution at room temperature overnight (approximately 12 hours).
-
Monitor the reaction completion by taking an aliquot, concentrating it, and analyzing the residue by NMR to confirm the disappearance of the trimethylsilyl (B98337) group signal.
-
Once the reaction is complete, concentrate the solution by removing the methanol under reduced pressure to yield cyclopropanone ethyl hemiacetal.
Quantitative Data:
| Product | Yield |
| Cyclopropanone ethyl hemiacetal | 89-99% |
Derivatization of Cyclopropanone Ethyl Hemiacetal
The resulting cyclopropanone ethyl hemiacetal is a versatile intermediate that can be readily converted into a variety of functionalized cyclopropane derivatives. The following section outlines key transformations and protocols.
Caption: Key derivatization reactions of cyclopropanone ethyl hemiacetal.
Application Note 1: Synthesis of 1-Substituted Cyclopropanols via Grignard Reaction
1-Substituted cyclopropanols are valuable building blocks in organic synthesis. The reaction of cyclopropanone ethyl hemiacetal with Grignard reagents provides a straightforward route to these compounds.[3] The reaction proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl group, which is in equilibrium with the hemiacetal.
Protocol 3: General Procedure for Grignard Addition to Cyclopropanone Ethyl Hemiacetal
Materials:
-
Cyclopropanone ethyl hemiacetal
-
Grignard reagent (e.g., methylmagnesium iodide, phenylmagnesium bromide) in a suitable solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve cyclopropanone ethyl hemiacetal in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the Grignard reagent dropwise via a dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1-substituted cyclopropanol.
Representative Yields:
| Grignard Reagent | Product | Yield |
| Methylmagnesium iodide | 1-Methylcyclopropanol | High |
| Phenylmagnesium bromide | 1-Phenylcyclopropanol | High |
Application Note 2: Synthesis of Alkylidenecyclopropanes via Wittig-Type Olefination
Alkylidenecyclopropanes are highly strained and reactive molecules that serve as useful intermediates in organic synthesis. The Wittig reaction of cyclopropanone surrogates with stabilized phosphorus ylides provides access to these compounds.[4] This transformation is valuable for introducing exocyclic double bonds onto the cyclopropane ring.
Protocol 4: General Procedure for Wittig Olefination of Cyclopropanone Ethyl Hemiacetal[4]
Materials:
-
Cyclopropanone ethyl hemiacetal
-
Stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Round-bottomed flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve the stabilized phosphorus ylide in the appropriate anhydrous solvent.
-
Add the cyclopropanone ethyl hemiacetal to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkylidenecyclopropane.
Quantitative Data:
| Ylide | Product | Yield |
| Ph3P=CHCO2Et | Ethyl 2-cyclopropylideneacetate | Good |
| Ph3P=CHCOMe | 1-Cyclopropylideneacetone | Good |
Application Note 3: Synthesis of Cyclopropylamines via Reductive Amination
Cyclopropylamines are a prevalent structural motif in many marketed drugs and clinical candidates due to their ability to modulate physicochemical properties and biological activity.[5][6] Reductive amination of cyclopropanone precursors offers a direct route to this important class of compounds.[7]
Protocol 5: General Procedure for Reductive Amination of Cyclopropanone Ethyl Hemiacetal[7]
Materials:
-
Cyclopropanone ethyl hemiacetal
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, Hantzsch ester)
-
Acid catalyst (e.g., acetic acid, diphenyl phosphate)
-
Solvent (e.g., dichloroethane, acetonitrile)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a solution of cyclopropanone ethyl hemiacetal and the amine in the chosen solvent, add the acid catalyst.
-
Stir the mixture at room temperature for a short period to allow for iminium ion formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropylamine.
Representative Yields:
| Amine | Product | Yield |
| Aniline | N-Phenylcyclopropylamine | Good |
| Benzylamine | N-Benzylcyclopropylamine | Good |
Conclusion
This compound is a versatile and economical starting material for the synthesis of a wide range of cyclopropane derivatives. The protocols outlined in this document provide a robust pathway to the key intermediate, cyclopropanone ethyl hemiacetal, and its subsequent conversion to valuable building blocks for drug discovery and development. The ability to introduce diverse functionalities such as hydroxyl, alkylidene, and amino groups onto the cyclopropane scaffold opens up a vast chemical space for the design and synthesis of novel therapeutic agents. Researchers and scientists are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 3-chloropropionate in the Synthesis of Pharmaceutical Intermediates
Introduction
Ethyl 3-chloropropionate (ECP), a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both an electrophilic carbon center susceptible to nucleophilic attack and an ester moiety that can undergo various transformations, makes it a valuable reagent for constructing carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including β-amino acid derivatives, indole (B1671886) propanoates, and other precursors for active pharmaceutical ingredients (APIs).
Synthesis of β-Amino Acid Derivatives
β-Amino acids are fundamental components of numerous biologically active molecules, including peptides and small-molecule drugs. This compound provides a straightforward and efficient entry point for the synthesis of β-alanine ethyl ester and its derivatives through nucleophilic substitution reactions.
Synthesis of β-Alanine Ethyl Ester via Ammonolysis
The direct reaction of this compound with ammonia (B1221849) offers a classical and scalable method for the preparation of β-alanine ethyl ester, a valuable intermediate in its own right.
Experimental Protocol:
A solution of this compound is heated with a concentrated aqueous solution of ammonia under pressure. The reaction proceeds via an SN2 mechanism where the amino group displaces the chloride ion.
-
Reactants: this compound, Concentrated Aqueous Ammonia
-
Reaction Conditions: The mixture is heated in a sealed vessel to 100 °C.[1]
-
Work-up: After the reaction is complete, the excess ammonia and water are removed under reduced pressure. The resulting crude product can be purified by distillation.
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1 | 136.58 |
| Ammonia | Excess | 17.03 |
Table 1: Reactant specifications for the synthesis of β-alanine ethyl ester.
Gabriel Synthesis of Protected β-Amino Esters
For a more controlled synthesis that avoids over-alkylation, the Gabriel synthesis is a preferred method. This multi-step process utilizes potassium phthalimide (B116566) as an ammonia surrogate.[2][3][4]
Experimental Protocol:
-
N-Alkylation: Potassium phthalimide is reacted with this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF), to yield ethyl 3-(phthalimido)propanoate.
-
Hydrolysis: The resulting phthalimide derivative is then cleaved, typically by reaction with hydrazine (B178648) hydrate (B1144303) (Ing-Manske procedure) or by acidic/basic hydrolysis, to liberate the free amine and yield β-alanine ethyl ester.[4]
| Step | Reactants | Solvent | Temperature |
| N-Alkylation | Potassium phthalimide, this compound | DMF | Room Temperature |
| Hydrolysis | Ethyl 3-(phthalimido)propanoate, Hydrazine hydrate | Ethanol | Reflux |
Table 2: Reaction conditions for the Gabriel synthesis of β-alanine ethyl ester.
References
The Role of Ethyl 3-chloropropionate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropropionate is a versatile chemical intermediate that plays a crucial role in the development of a wide range of agrochemicals.[1][2][3] Its bifunctional nature, possessing both an ester and a reactive alkyl chloride, makes it a valuable building block for the synthesis of complex active ingredients, particularly in the fungicide and herbicide sectors.[1][3] The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the propionate (B1217596) chain into various molecular scaffolds. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of agrochemicals, with a focus on the fungicide pyraclostrobin (B128455).
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [4] |
| Molecular Weight | 136.58 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 162-163 °C | [3] |
| Density | 1.003 g/mL at 25 °C | [3] |
| Flash Point | 54 °C | [1] |
| Solubility | Limited in water, soluble in organic solvents | [1] |
Application in Pyraclostrobin Synthesis
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[3][5] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[3][5] this compound serves as a key precursor for the synthesis of the ethyl 3-(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)propanoate intermediate, a central component of the pyraclostrobin molecule.
Synthetic Pathway Overview
The synthesis of pyraclostrobin from this compound involves a multi-step process. A crucial step is the O-alkylation of a pyrazole (B372694) derivative with this compound. The resulting intermediate is then further elaborated to yield the final fungicidal compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)propanoate
This protocol describes the O-alkylation of 1-(4-chlorophenyl)-1H-pyrazol-3-ol with this compound.
Materials:
-
1-(4-chlorophenyl)-1H-pyrazol-3-ol
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-(4-chlorophenyl)-1H-pyrazol-3-ol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified ethyl 3-(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)propanoate.
Protocol 2: In vitro Antifungal Activity Assay
This protocol outlines a method to assess the fungicidal activity of synthesized compounds against various plant pathogens.
Materials:
-
Synthesized compound (e.g., pyraclostrobin analogue)
-
Control fungicide (e.g., pyraclostrobin)
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Prepare stock solutions of the synthesized compound and the control fungicide in a suitable solvent (e.g., acetone).
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial plug of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity (IC₅₀ values in µg/mL) of pyraclostrobin and some of its analogues against various phytopathogenic fungi. Lower IC₅₀ values indicate higher fungicidal activity.
| Compound | Botrytis cinerea | Phytophthora capsici | Fusarium sulphureum | Gloeosporium pestis | Sclerotinia sclerotiorum |
| Pyraclostrobin | 0.18 | - | - | - | 0.15 |
| Analogue 5s | 0.57 | - | - | - | - |
| Analogue 5k-II | - | - | - | - | 0.43 |
Data sourced from a study on novel pyraclostrobin derivatives. The study did not provide data for all fungi for each analogue.
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a starting intermediate like this compound follows a structured workflow.
Conclusion
This compound is an indispensable intermediate in the synthesis of modern agrochemicals. Its utility in constructing the core structures of potent fungicides like pyraclostrobin highlights its significance. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel crop protection agents. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and improved agrochemical solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungicidal Effect of Pyraclostrobin against Botrytis cinerea in Relation to Its Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyraclostrobin--highly selective and safe fungicide [jsbiogood.com]
Application Notes and Protocols for Alkylation Reactions Using Ethyl 3-chloropropionate as an Electrophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropropionate is a versatile bifunctional molecule widely employed in organic synthesis as a three-carbon building block. Its structure incorporates both an electrophilic carbon center susceptible to nucleophilic attack and an ester moiety that can be further manipulated. This combination makes it a valuable reagent for introducing a propionate (B1217596) ethyl ester group onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions. These alkylation reactions are fundamental in the construction of more complex molecules, including pharmaceutical intermediates and biologically active compounds such as GABA (γ-aminobutyric acid) analogs. This document provides detailed application notes and experimental protocols for the use of this compound in N-, O-, S-, and C-alkylation reactions.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the chloride atom in this compound by a suitable nucleophile. The general transformation can be depicted as follows:
Caption: General Alkylation Reaction Scheme.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound is a common method for the synthesis of β-amino esters and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid formed.
Application: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate
This protocol describes the N-alkylation of piperidine (B6355638) with this compound to yield Ethyl 3-(piperidin-1-yl)propanoate.
Experimental Protocol:
-
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (5 mL per mmol of piperidine).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure Ethyl 3-(piperidin-1-yl)propanoate.
-
Quantitative Data for N-Alkylation of Amines:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 70-85 | [1][2] |
| Aniline | NaHCO₃ | Ethanol (B145695) | Reflux | 12-18 | 60-75 | |
| Indole | NaH | DMF | 25-50 | 2-4 | 85-95 |
O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a direct route to 3-phenoxypropanoates. These compounds are found in various natural products and have applications in the fragrance and pharmaceutical industries. The reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide ion.
Application: Synthesis of Ethyl 3-(p-tolyloxy)propanoate
This protocol details the O-alkylation of p-cresol (B1678582) with this compound.
Experimental Protocol:
-
Materials:
-
p-Cresol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) in anhydrous DMF (4 mL per mmol of p-cresol).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield Ethyl 3-(p-tolyloxy)propanoate.
-
Quantitative Data for O-Alkylation of Phenols:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 5 | ~85 | |
| p-Cresol | K₂CO₃ | DMF | 80 | 4-6 | ~90 | |
| 4-Methoxyphenol | Cs₂CO₃ | Acetone | Reflux | 3 | ~92 |
S-Alkylation of Thiols
The reaction of thiols with this compound readily forms 3-(thio)propanoates. The high nucleophilicity of the thiolate anion allows this reaction to proceed efficiently under mild conditions. These products are useful in the synthesis of various sulfur-containing compounds.
Application: Synthesis of Ethyl 3-(phenylthio)propanoate
This protocol outlines the S-alkylation of thiophenol with this compound.
Experimental Protocol:
-
Materials:
-
Thiophenol
-
This compound
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol (EtOH), absolute
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask containing absolute ethanol (5 mL per mmol of thiophenol) under an inert atmosphere, add thiophenol (1.0 eq.).
-
Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol (1.05 eq.) dropwise via an addition funnel.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the thiophenoxide.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 3-(phenylthio)propanoate.
-
Quantitative Data for S-Alkylation of Thiols:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaOEt | Ethanol | 25 | 2-3 | >90 | |
| Cysteine derivative | DIPEA | DMF | 25 | 4 | 80-90 |
C-Alkylation of Enolates
This compound is an effective electrophile in the C-alkylation of enolates, particularly those derived from active methylene (B1212753) compounds like diethyl malonate. This reaction is a key step in the malonic ester synthesis, providing a route to a variety of substituted carboxylic acids and other valuable synthetic intermediates.
Application: Synthesis of Diethyl 2-(2-ethoxycarbonylethyl)malonate
This protocol details the alkylation of diethyl malonate with this compound.
Experimental Protocol:
-
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol (EtOH), absolute
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel, rotary evaporator.
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol in a flame-dried flask under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq.) dropwise with stirring.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add this compound (1.0 eq.) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl 2-(2-ethoxycarbonylethyl)malonate.
-
Quantitative Data for C-Alkylation of Enolates:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 2-4 | 80-90 | [3] |
| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 3-5 | 75-85 |
Application in Drug Development: Synthesis of GABA Analogs
This compound is a key starting material for the synthesis of GABA analogs, which are important therapeutic agents for neurological disorders. One common route involves the conversion of this compound to an azide, followed by reduction to the corresponding amine, β-alanine ethyl ester, a direct precursor to GABA. A more direct approach is the Gabriel synthesis.
Application: Gabriel Synthesis of β-Alanine Ethyl Ester
This pathway illustrates a common strategy for preparing primary amines from alkyl halides, avoiding over-alkylation.
Caption: Gabriel Synthesis Workflow for β-Alanine Ethyl Ester.
Conclusion
This compound is a highly effective and versatile electrophile for the introduction of a three-carbon ester-containing chain onto a wide range of nucleophiles. The protocols provided herein offer robust starting points for the N-, O-, S-, and C-alkylation reactions. These methods are integral to the synthesis of diverse chemical entities with significant applications in research, particularly in the development of novel pharmaceutical agents. Careful control of reaction conditions is crucial for achieving high yields and selectivities.
References
Application Notes and Protocols for the Electrosynthesis of γ-Butyrolactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrosynthesis of γ-butyrolactones, valuable scaffolds in natural products and pharmaceuticals. The following sections outline two primary electrochemical methods: the oxidative annulation of alkenes with 1,3-diesters and the reductive cyclization from furoic acid. Additionally, a protocol for cyclic voltammetry is included to facilitate the investigation of reaction mechanisms.
Method 1: Electro-oxidative (3+2) Annulation of Alkenes with 1,3-Diesters
This method offers an efficient route to γ-butyrolactones by eliminating the need for external oxidants or bases and pre-activation of substrates. The reaction proceeds via an electro-oxidative (3+2) annulation of an alkene with a 1,3-diester, often mediated by ferrocene (B1249389).[1]
Experimental Protocol
A detailed, step-by-step protocol for the electrosynthesis of γ-butyrolactones via dehydrogenative (3+2) annulation is provided below.
Materials:
-
1,3-diester (0.2 mmol)
-
Alkene (0.4 mmol)
-
Ferrocene (Cp2Fe) (0.02 mmol)
-
Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (ⁿBu4NBF4) (1.0 mmol)
-
Methanol (B129727) (MeOH) (4.5 mL)
-
Water (H2O) (1.5 mL)
-
Carbon felt anode
-
Platinum (Pt) cathode
-
Undivided electrochemical cell
-
Constant current source
-
Nitrogen (N2) source
-
Standard laboratory glassware for work-up and purification
-
Magnetic stirrer
Procedure:
-
Cell Assembly: In an undivided electrochemical cell, equip a carbon felt anode and a platinum cathode.
-
Reaction Mixture Preparation: To the cell, add the 1,3-diester (0.2 mmol), alkene (0.4 mmol), ferrocene (0.02 mmol), and tetrabutylammonium tetrafluoroborate (1.0 mmol).
-
Solvent Addition: Add methanol (4.5 mL) and water (1.5 mL) to the cell.
-
Inert Atmosphere: Purge the cell with nitrogen gas to create an inert atmosphere.
-
Electrolysis: Stir the reaction mixture and begin the electrolysis at a constant current of 5 mA.
-
Reaction Time: Continue the electrolysis for 4 hours at room temperature.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired γ-butyrolactone.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1,3-diester | 0.2 mmol |
| Alkene | 0.4 mmol |
| Mediator | |
| Ferrocene (Cp2Fe) | 0.02 mmol |
| Electrolyte | |
| Tetrabutylammonium tetrafluoroborate (ⁿBu4NBF4) | 1.0 mmol |
| Solvent | |
| Methanol (MeOH) | 4.5 mL |
| Water (H2O) | 1.5 mL |
| Electrodes | |
| Anode | Carbon felt |
| Cathode | Platinum (Pt) |
| Cell Type | Undivided |
| Electrical Conditions | |
| Current | 5 mA (constant) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 4 hours |
| Atmosphere | N2 |
Method 2: One-Pot Redox Cascade Paired Electrosynthesis from Furoic Acid
This sustainable approach utilizes biomass-derived furoic acid to produce γ-butyrolactone in a one-pot process. The reaction involves an initial electrochemical oxidation of furoic acid to 2(5H)-furanone, which is then hydrogenated in situ to yield the final product.[2] This method has been shown to be scalable, with the potential for producing gram quantities of high-purity γ-butyrolactone.[2]
Experimental Protocol
The following is a detailed protocol for the one-pot electrosynthesis of γ-butyrolactone from furoic acid.
Materials:
-
Furoic acid (100 mM)
-
pH 5.5 buffer solution
-
Platinum (Pt) foil anode (3 x 3 cm)
-
Nickel (Ni) foil cathode (3 x 3 cm)
-
Undivided electrochemical cell
-
Potentiostat/Galvanostat
-
Ag/AgCl reference electrode
-
Heating mantle or water bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Cell Assembly: In an undivided electrochemical cell, place the platinum foil anode and the nickel foil cathode.
-
Reaction Mixture Preparation: Prepare a 100 mM solution of furoic acid in a pH 5.5 buffer and add it to the cell.
-
Heating: Heat the cell to 80 °C.
-
Electrolysis: Apply a constant potential of +2.0 V (vs. Ag/AgCl) to the cell.
-
Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the reaction mixture using techniques such as HPLC or GC.
-
Work-up: After the reaction is complete (typically after passing a specific amount of charge, e.g., 100 C for a 10 mM solution), cool the reaction mixture to room temperature.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary. For a scalable reaction, 2.1 g of 98.1% pure γ-butyrolactone has been isolated through simple solvent extraction.[2]
Data Presentation
| Parameter | Value |
| Reactant | |
| Furoic Acid | 100 mM |
| Electrolyte | pH 5.5 Buffer |
| Electrodes | |
| Anode | Platinum (Pt) foil |
| Cathode | Nickel (Ni) foil |
| Cell Type | Undivided |
| Electrical Conditions | |
| Potential | +2.0 V vs. Ag/AgCl |
| Reaction Conditions | |
| Temperature | 80 °C |
| Yield | 69.1% |
| Faradaic Efficiency | 38.3% |
Cyclic Voltammetry Protocol
Cyclic voltammetry (CV) is a valuable technique for studying the electrochemical properties of the reactants and intermediates in the electrosynthesis of γ-butyrolactones.[3][4] A typical three-electrode setup is used for these measurements.[3][5]
Experimental Protocol
Materials:
-
Analyte (e.g., furoic acid or 1,3-diester) solution (typically 1-10 mM)
-
Supporting electrolyte solution (e.g., 0.1 M ⁿBu4NBF4 in acetonitrile)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Electrochemical cell
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry thoroughly.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell. The reference electrode should be placed close to the working electrode.
-
Solution Preparation: Prepare a solution of the analyte in the supporting electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Set the parameters on the potentiostat software. A typical experiment might involve scanning from an initial potential to a vertex potential and then reversing the scan back to the initial potential.
-
For an oxidation study, the initial potential could be 0 V, the vertex potential +2.5 V, and the final potential 0 V.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram.
-
-
Data Analysis: Analyze the resulting voltammogram to determine oxidation and reduction potentials of the species in solution.
Visualizations
Caption: Workflow for the electro-oxidative synthesis of γ-butyrolactones.
Caption: General setup for the electrosynthesis of γ-butyrolactones.
Caption: Three-electrode setup for cyclic voltammetry analysis.
References
- 1. Electrosynthesis of γ-Butyrolactones by Dehydrogenative (3+2) Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Use of Ethyl 3-Chloropropionate and its Analogs in the Preparation of Pyrazolone-Based Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-chloropropionate is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive chloropropyl group, which allows for a range of nucleophilic substitution and condensation reactions.[1] In the context of antimicrobial drug development, derivatives of this compound can serve as precursors to key heterocyclic scaffolds known for their biological activity. One such scaffold is the pyrazolone (B3327878) ring system, a core component in numerous compounds exhibiting antibacterial and antifungal properties.[2][3][4]
These application notes describe a general pathway for the synthesis of potent antimicrobial agents based on a pyrazolone core. While this compound can be converted to a suitable β-ketoester, for clarity and reproducibility, this protocol will begin with the closely related and widely available starting material, ethyl acetoacetate (B1235776). The principles and subsequent reactions are directly applicable to intermediates derived from this compound. The protocols cover the synthesis of a key pyrazolone intermediate, its derivatization into an active antimicrobial compound, and the standardized method for evaluating its biological efficacy.
Part 1: Synthesis of Antimicrobial Pyrazolone Derivatives
The overall synthetic strategy involves a two-step process:
-
Step 1: Cyclocondensation to form the core pyrazolone ring.
-
Step 2: Condensation with an aromatic aldehyde to introduce structural diversity and modulate antimicrobial activity.
Experimental Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Intermediate)
This protocol is adapted from procedures for the reaction of β-ketoesters with hydrazines.[2][5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Combine equimolar amounts of ethyl acetoacetate (e.g., 0.1 mol, 13.01 g) and phenylhydrazine (0.1 mol, 10.81 g) in a 250 mL round-bottom flask.
-
Add 80 mL of glacial acetic acid to the flask to act as the solvent and catalyst.
-
Heat the mixture to reflux with constant stirring for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice (~200 g) while stirring. A solid precipitate will form.
-
Allow the precipitate to fully form, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual acetic acid.
-
Dry the product completely. Recrystallization from ethanol can be performed for further purification.
Experimental Protocol 2: Synthesis of 4-(Substituted-benzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one (Final Product)
This protocol describes a Knoevenagel condensation, a common method for derivatizing pyrazolones.[2]
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (from Protocol 1)
-
A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Piperidine (B6355638) (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 0.01 mol, 1.74 g) in 30 mL of absolute ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol, 1.41 g) to the solution.
-
Add a catalytic amount of piperidine (4-5 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Part 2: Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized and widely used technique for this purpose.[1][6][7]
Quantitative Data: Antimicrobial Activity of Pyrazolone Derivatives
The following table summarizes the MIC values for a series of synthesized pyrazolone derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 21a | p-tolyl (hydrazone) | 62.5 | 62.5 | 125 | 62.5 | 2.9 | 7.8 | [8] |
| 21b | p-methoxyphenyl (hydrazone) | 125 | 62.5 | 125 | 62.5 | 7.8 | 15.6 | [8] |
| 21c | p-sulfonamide (hydrazone) | 62.5 | 125 | 250 | 125 | 7.8 | 15.6 | [8] |
| PYR-2 | 4-chlorobenzylidene | Active | - | Active | - | - | - | [2] |
| PYR-4 | 4-nitrobenzylidene | Active | - | Active | - | - | - | [2] |
| 9 | Fused Imide | 4 | - | >128 | - | - | - | [3] |
| Std. 1 | Chloramphenicol | 125 | 125 | 125 | 125 | - | - | [8] |
| Std. 2 | Clotrimazole | - | - | - | - | 7.8 | 7.8 | [8] |
Note: "Active" indicates reported activity where a specific MIC value was not provided in the source text. "-" indicates data not available.
Experimental Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is based on standard procedures from the Clinical and Laboratory Standards Institute (CLSI) and published research.[1][9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Synthesized test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Plate Setup: Add 100 µL of sterile broth (MHB or SDB) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution process across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar (B569324) plate. Pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate (except for the sterility control well) with 100 µL of the diluted microbial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: Include a row with a standard antibiotic (e.g., Chloramphenicol).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 3: Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on both the pyrazolone ring and the phenyl rings. The core structure provides the essential scaffold, while modifications allow for the fine-tuning of properties like lipophilicity, steric hindrance, and electronic effects, which influence the compound's ability to interact with microbial targets.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for the Development of Pyrimidine-Based Kinase Inhibitors from Ethyl 3-Chloropropionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of potent kinase inhibitors derived from Ethyl 3-chloropropionate. This document outlines the synthetic route starting from this compound to a versatile pyrimidine (B1678525) scaffold, followed by the synthesis of a specific kinase inhibitor. It also includes protocols for enzyme inhibition assays and a summary of the relevant signaling pathways.
Introduction
This compound is a versatile and commercially available starting material in organic synthesis. Its bifunctional nature, possessing both an ester and a reactive alkyl chloride, makes it an attractive precursor for the synthesis of a wide variety of heterocyclic compounds with significant biological activities. In the context of drug discovery, derivatives of this compound can be strategically utilized to construct core scaffolds of enzyme inhibitors.
This document focuses on the synthesis of pyrimidine-based kinase inhibitors. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. The development of selective and potent kinase inhibitors is therefore a major focus of modern drug discovery.
Herein, we detail the conversion of this compound to a key intermediate, Ethyl 3-ethoxypropionate, and its subsequent use in the synthesis of 4-aminopyrimidine (B60600) derivatives, which are potent inhibitors of kinases such as Aurora Kinase and Polo-like Kinase (PLK).
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process:
-
Synthesis of the Pyrimidine Scaffold: Conversion of this compound to a 4-aminopyrimidine intermediate.
-
Synthesis of the Kinase Inhibitor: Functionalization of the pyrimidine scaffold to yield the final kinase inhibitor.
dot
Halogen Exchange Reactions of Ethyl 3-Bromopropionate: A Gateway to Novel Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The halogen exchange reaction of ethyl 3-bromopropionate represents a fundamental yet powerful tool in this endeavor, providing access to a versatile array of building blocks for the synthesis of complex pharmaceutical agents. This document provides detailed application notes and protocols for the conversion of ethyl 3-bromopropionate to its iodo- and fluoro-analogs, highlighting their significance in the synthesis of prominent drugs such as Sacubitril and Sitagliptin.
The substitution of the bromine atom in ethyl 3-bromopropionate with other halogens, primarily iodine and fluorine, dramatically alters the reactivity and potential applications of this simple ester. These transformations are typically achieved through nucleophilic substitution reactions, with the Finkelstein reaction being a classic and widely utilized method for iodination.
Application in Drug Development
Ethyl 3-halopropionates are valuable intermediates in the pharmaceutical industry due to their ability to introduce a three-carbon chain with a reactive handle into a target molecule. This functional group can then be further elaborated to construct key structural motifs found in various active pharmaceutical ingredients (APIs).
For instance, derivatives of ethyl 3-halopropionates can be employed in the synthesis of key fragments of Sacubitril , a neprilysin inhibitor used in the treatment of heart failure. Similarly, the structural motif derived from these compounds is relevant to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin , a widely prescribed oral medication for type 2 diabetes. The ability to efficiently introduce and modify this three-carbon unit is crucial for the large-scale production of these life-saving medicines.
Halogen Exchange Reactions: Protocols and Data
The following sections detail the experimental protocols for the synthesis of ethyl 3-iodopropionate and ethyl 3-fluoropropionate from ethyl 3-bromopropionate, along with the expected quantitative data and characterization.
Synthesis of Ethyl 3-Iodopropionate via Finkelstein Reaction
The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of one halogen atom for another.[1][2] The classic approach utilizes the differential solubility of sodium halides in acetone (B3395972) to drive the reaction to completion. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) is not, causing it to precipitate out of the solution and shift the equilibrium towards the formation of the desired alkyl iodide.[1][2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 eq.) in dry acetone.
-
Addition of Substrate: To the stirring solution, add ethyl 3-bromopropionate (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The precipitation of sodium bromide is a visual indicator of the reaction's progress.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to afford pure ethyl 3-iodopropionate.
| Parameter | Value |
| Reactants | Ethyl 3-bromopropionate, Sodium Iodide |
| Solvent | Acetone |
| Stoichiometry | 1 : 1.5 (Substrate : NaI) |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | > 90% |
Characterization Data for Ethyl 3-Iodopropionate:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.19 (q, J=7.1 Hz, 2H), 3.25 (t, J=7.0 Hz, 2H), 2.95 (t, J=7.0 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 170.5, 61.0, 35.5, 14.2, 2.5 |
| IR (neat, cm⁻¹) | ~1730 (C=O), ~1180 (C-O) |
Synthesis of Ethyl 3-Fluoropropionate
The synthesis of alkyl fluorides from alkyl bromides can be achieved using alkali metal fluorides, such as potassium fluoride (B91410) (KF).[2] These reactions often require polar aprotic solvents and may be facilitated by the use of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride ion.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium fluoride (2.0 eq.) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, 0.1 eq.) to a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Substrate: To the stirring suspension, add ethyl 3-bromopropionate (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 3-fluoropropionate.
| Parameter | Value |
| Reactants | Ethyl 3-bromopropionate, Potassium Fluoride |
| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) |
| Solvent | Acetonitrile or DMF |
| Stoichiometry | 1 : 2 (Substrate : KF) |
| Temperature | 80 - 100 °C |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 60 - 80% |
Characterization Data for Ethyl 3-Fluoropropionate:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.60 (dt, J=47.5, 6.2 Hz, 2H), 4.18 (q, J=7.1 Hz, 2H), 2.75 (dt, J=25.5, 6.2 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 170.1, 80.5 (d, J=168.5 Hz), 61.2, 35.8 (d, J=20.5 Hz), 14.1 |
| ¹⁹F NMR (CDCl₃) | δ -220 to -230 |
| IR (neat, cm⁻¹) | ~1735 (C=O), ~1170 (C-O), ~1050 (C-F) |
Visualizing the Halogen Exchange Process
To better understand the workflow and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In-Situ Generation of HCl in Ethyl 3-Chloropropionate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropropionate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Traditional methods for its synthesis often involve the direct use of corrosive and hazardous hydrogen chloride gas. An advantageous alternative is the in-situ generation of HCl, which offers enhanced safety, higher atom economy, and reduced equipment corrosion. This document provides detailed application notes and protocols for the synthesis of this compound via the in-situ generation of HCl from the reaction of a lower acyl chloride with anhydrous ethanol (B145695) in the presence of ethyl acrylate (B77674).
The primary reaction involves two key steps:
-
In-situ HCl Generation: A lower acyl chloride, such as acetyl chloride, reacts with anhydrous ethanol to produce hydrogen chloride and an ester byproduct (ethyl acetate).
-
Hydrochlorination: The generated HCl undergoes a Michael addition reaction with the α,β-unsaturated ester, ethyl acrylate, to yield the desired product, this compound.
A polymerization inhibitor is crucial to prevent the self-polymerization of ethyl acrylate under the reaction conditions.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: Ethyl acrylate, acetyl chloride, anhydrous ethanol, a suitable organic solvent (e.g., ethyl acetate), a polymerization inhibitor (e.g., hydroquinone), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and deuterated chloroform (B151607) (for NMR analysis).
-
Equipment: A three-necked round-bottom flask, a dropping funnel, a condenser, a magnetic stirrer with a hotplate, a water bath, a rotary evaporator, and standard glassware for work-up and distillation.
Protocol for the Synthesis of this compound
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve ethyl acrylate (1.0 mol) and hydroquinone (B1673460) (0.005 mol) in anhydrous ethyl acetate (B1210297) (200 mL).
-
Addition of Ethanol: To the stirred solution, add anhydrous ethanol (1.2 mol).
-
In-situ HCl Generation and Reaction: Cool the reaction mixture to 0-5 °C using a water bath. Slowly add acetyl chloride (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes the optimized reaction conditions and expected outcomes for the synthesis of this compound via in-situ HCl generation.
| Parameter | Value | Reference |
| Molar Ratio (Ethyl Acrylate:Acetyl Chloride:Ethanol:Inhibitor) | 1 : 1.1 : 1.2 : 0.005 | [1] |
| Solvent | Ethyl Acetate | [1] |
| Temperature | 0-25 °C | [1] |
| Reaction Time | 12-14 hours | [1] |
| Expected Yield | >90% | [1] |
| Purity (after distillation) | >99% | [1] |
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow.
Reaction Mechanism: Michael Addition
The hydrochlorination of ethyl acrylate proceeds via a Michael (or conjugate) addition mechanism. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by the chloride ion.
Caption: The two-step mechanism of Michael addition.
Safety Precautions
-
Handling Acetyl Chloride: Acetyl chloride is a corrosive, lachrymatory, and highly flammable liquid that reacts violently with water and alcohols.[2][3] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate gloves, must be worn.[2]
-
Exothermic Reaction: The reaction between acetyl chloride and ethanol is highly exothermic. Slow, dropwise addition and efficient cooling are essential to control the reaction temperature and prevent a runaway reaction.
-
Handling Ethyl Acrylate: Ethyl acrylate is a flammable liquid and a potential carcinogen. It should be handled with appropriate PPE in a fume hood.
-
Quenching: The quenching of the reaction mixture with sodium bicarbonate should be performed slowly and with cooling to control the release of carbon dioxide gas.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
By following these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize this compound using the in-situ generation of HCl, a method that is both safer and more environmentally friendly than traditional approaches.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-chloropropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-chloropropionate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main industrial and laboratory methods for synthesizing this compound are:
-
Fischer Esterification: The reaction of 3-chloropropionic acid with ethanol (B145695) in the presence of an acid catalyst.[1] This is a classic, reversible reaction.
-
From Acyl Chloride: The reaction of 3-chloropropionyl chloride with ethanol. This method is generally faster and avoids the equilibrium limitations of Fischer esterification.[1]
-
Michael Addition: The addition of hydrogen chloride (HCl) to ethyl acrylate (B77674). A variation of this method involves the in situ generation of HCl.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Common challenges include low yields due to the reversible nature of the Fischer esterification, side reactions such as hydrolysis of the ester product, and polymerization of starting materials like ethyl acrylate.[2] Proper control of reaction conditions and purification are crucial to overcome these challenges.
Q3: How can the yield of the Fischer esterification be improved?
A3: To improve the yield of the Fischer esterification, it is essential to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using a large excess of one of the reactants, typically ethanol.
-
Removing water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent like molecular sieves.[3]
-
Selecting an appropriate and efficient acid catalyst.
Q4: What safety precautions should be taken when synthesizing this compound?
A4: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The synthesis should be performed in a well-ventilated fume hood. Reagents like 3-chloropropionyl chloride and concentrated acids are corrosive and should be handled with care. This compound itself is a flammable liquid and an irritant.[4]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (Fischer Esterification) | 1. Inactive or insufficient acid catalyst. 2. Presence of water in the reactants or solvent. 3. Reaction has not reached equilibrium. 4. Reaction temperature is too low. | 1. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). 2. Ensure all reactants and solvents are anhydrous. 3. Increase the reaction time. Monitor the reaction progress using TLC or GC. 4. Increase the reaction temperature to ensure a gentle reflux. |
| Low conversion of starting materials (from 3-chloropropionyl chloride) | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Hydrolysis of 3-chloropropionyl chloride due to moisture. | 1. Extend the reaction time or moderately increase the temperature. 2. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Low conversion of starting materials (Michael Addition) | 1. Inefficient addition of HCl. 2. Polymerization of ethyl acrylate. 3. Insufficient reaction time. | 1. Ensure a steady and sufficient supply of HCl gas or efficient in situ generation. 2. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.[2] 3. Allow the reaction to proceed for a longer duration at the recommended temperature. |
| Product loss during workup | 1. Incomplete extraction of the product from the aqueous layer. 2. Hydrolysis of the ester during neutralization with a strong base. | 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact. |
Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 3-chloropropionic acid | Incomplete esterification. | Drive the reaction to completion by using excess ethanol, removing water, or increasing the reaction time. Purify the final product by washing with a dilute solution of sodium bicarbonate. |
| Presence of unreacted ethanol | Use of a large excess of ethanol. | Remove excess ethanol by distillation or rotary evaporation before the final purification step. |
| Presence of byproducts from side reactions | Side reactions such as polymerization of ethyl acrylate or ether formation from ethanol. | Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Purify the product by fractional distillation. |
| Product is discolored | Presence of impurities or degradation products. | Purify by fractional distillation. The use of a polymerization inhibitor can also prevent the formation of colored polymeric byproducts. |
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Yield | Reference |
| Fischer Esterification | 3-chloropropionic acid, Ethanol | H₂SO₄ | 60-70% | General textbook values |
| From Acyl Chloride | 3-chloropropionyl chloride, Ethanol | Pyridine (B92270) (optional) | >90% | |
| Michael Addition (in situ HCl) | Ethyl acrylate, Acetyl chloride, Ethanol | None | 93.8% (for methyl ester) | [2] |
Table 2: Effect of Reaction Time on the Yield of Mthis compound via Michael Addition with in situ HCl Generation *
| Reaction Time (hours) | Yield (%) |
| 6 | 85.2 |
| 12 | 93.8 |
| 18 | 94.1 |
*Data extrapolated from a similar synthesis of mthis compound.[2]
Experimental Protocols
Method 1: Fischer Esterification of 3-Chloropropionic Acid
Materials:
-
3-chloropropionic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and a 3 to 5-fold molar excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Method 2: Synthesis from 3-Chloropropionyl Chloride
Materials:
-
3-chloropropionyl chloride
-
Absolute ethanol
-
Pyridine (optional)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred solution of absolute ethanol in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add 3-chloropropionyl chloride dropwise. Maintain the temperature between 0-10 °C.
-
If pyridine is used as a base to neutralize the generated HCl, it can be added to the ethanol solution before the addition of the acyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If pyridine was used, filter the mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with cold water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Method 3: Michael Addition with in situ HCl Generation
Materials:
-
Ethyl acrylate
-
Anhydrous ethanol
-
Acetyl chloride
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Anhydrous organic solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl acrylate and a small amount of hydroquinone in an anhydrous organic solvent under a water bath to maintain the temperature.[1][2]
-
Add anhydrous ethanol to the mixture.[1]
-
Slowly add acetyl chloride dropwise to the stirred mixture. The reaction of acetyl chloride with ethanol will generate HCl in situ. Maintain the reaction temperature between 0-30 °C.[1]
-
After the addition is complete, continue stirring the mixture for 3-14 hours at the same temperature.[1]
-
Upon completion, the reaction mixture can be directly purified by fractional distillation under reduced pressure to isolate the this compound.
Visualizations
References
Technical Support Center: Esterification of 3-Chloropropionic Acid
Welcome to the Technical Support Center for the esterification of 3-chloropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the esterification of 3-chloropropionic acid?
The primary reaction is the Fischer-Speier esterification, an acid-catalyzed reaction between 3-chloropropionic acid and an alcohol (e.g., ethanol) to produce the corresponding ester (e.g., ethyl 3-chloropropionate) and water. This is an equilibrium reaction.
Q2: What are the most common side reactions during the esterification of 3-chloropropionic acid?
The most prevalent side reactions are:
-
Elimination: Dehydrochlorination of 3-chloropropionic acid or its ester to form acrylic acid or its ester. This is often promoted by high temperatures and certain basic conditions.
-
Polymerization: The acrylic acid or acrylate (B77674) ester formed via elimination can undergo polymerization, especially at elevated temperatures, leading to the formation of undesirable oligomers and polymers.
-
Hydrolysis: As Fischer esterification is a reversible reaction, the presence of excess water can drive the equilibrium back towards the starting materials (hydrolysis of the ester).
-
Intermolecular Ether Formation: Under certain conditions, the alcohol can react with the chlorinated carbon of another molecule to form an ether via a Williamson-like ether synthesis, though this is generally less common than elimination.
Q3: How can I minimize the formation of acrylic acid?
To minimize the elimination reaction, consider the following:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Catalyst Selection: Use a mild acid catalyst. While strong acids like sulfuric acid are effective for esterification, they can also promote elimination. Consider using catalysts like p-toluenesulfonic acid (p-TSA).
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
Q4: What should I do if I observe polymer formation in my reaction?
Polymer formation is a strong indication that acrylic acid is being formed and is subsequently polymerizing. To address this:
-
Add a Polymerization Inhibitor: Introduce a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine (B1677639), to the reaction mixture.[1][2][3][4][5]
-
Control Temperature: As with minimizing acrylic acid formation, lower reaction temperatures will reduce the rate of polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize polymerization initiated by oxygen.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the esterification of 3-chloropropionic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[6] | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use Excess Alcohol: Employ a large excess of the alcohol reactant to drive the equilibrium towards the ester product. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and formation of the product. 2. Optimize Temperature: While high temperatures can promote side reactions, ensure the temperature is sufficient for the esterification to proceed at a reasonable rate. | |
| Formation of Significant Amounts of Acrylic Acid/Acrylate Ester | 1. High Reaction Temperature: Elevated temperatures favor the elimination of HCl. | 1. Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Gradual Heating: Increase the temperature to the desired point gradually. |
| 2. Strong Acid Catalyst: Concentrated sulfuric acid can strongly promote dehydration. | 1. Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TSA) or a solid acid catalyst. | |
| Observation of a Viscous Residue or Solid Polymer | 1. Polymerization of Acrylic Acid/Acrylate: The in-situ formation of acrylic acid followed by its polymerization. | 1. Add a Polymerization Inhibitor: Introduce a radical scavenger like hydroquinone (e.g., 100-200 ppm) or phenothiazine to the reaction mixture before heating.[1][2][3][4][5] 2. Maintain an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before and during the reaction. |
| Formation of an Ether Byproduct (e.g., 3-ethoxypropionic acid) | 1. Williamson Ether Synthesis-type Reaction: The alcohol may act as a nucleophile, displacing the chloride from another molecule of 3-chloropropionic acid or its ester. | 1. Control Stoichiometry: Avoid a large excess of the alcohol if this side reaction is significant. 2. Lower Reaction Temperature: This side reaction is generally more favorable at higher temperatures. |
Quantitative Data Summary
The yield of the desired ester and the prevalence of side products are highly dependent on the reaction conditions. The following table summarizes expected outcomes under different catalytic conditions.
| Catalyst | Typical Concentration | Temperature (°C) | Expected Ester Yield | Potential for Side Reactions |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | 80-120 | High | High (significant elimination to acrylic acid) |
| p-Toluenesulfonic Acid (p-TSA) | 5-10 mol% | 80-110 | Good to High | Moderate (less elimination than H₂SO₄)[7] |
| Solid Acid Catalysts (e.g., Amberlyst-15) | Varies | 80-120 | Good | Low to Moderate (can minimize side reactions) |
| Thionyl Chloride (SOCl₂) | Stoichiometric or catalytic | Room Temp to 50 | Very High | Low (reaction proceeds via the acid chloride)[6] |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Chloropropionic Acid with Ethanol
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
3-chloropropionic acid
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Hydroquinone
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add 3-chloropropionic acid (e.g., 0.1 mol), a 3-fold molar excess of anhydrous ethanol, a catalytic amount of p-TSA (e.g., 0.01 mol), and a small amount of hydroquinone (e.g., 100 ppm).
-
Add a volume of toluene sufficient to fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Reaction Pathways in the Esterification of 3-Chloropropionic Acid
References
- 1. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. seiko-chem.co.jp [seiko-chem.co.jp]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 6. This compound|Versatile Chemical Building Block [benchchem.com]
- 7. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 3-chloropropionate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1][2] This technique is preferred because the compound has a relatively high boiling point (162-163 °C at atmospheric pressure), and distillation at lower temperatures minimizes the risk of thermal decomposition.[3][4] An initial aqueous workup (extractive purification) is also crucial to remove water-soluble impurities like acids and salts before distillation.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as 3-chloropropionic acid, ethanol, or ethyl acrylate.[2][5]
-
Acidic Byproducts: Primarily 3-chloropropionic acid, which can form via hydrolysis of the ester.[5][6]
-
Solvents: Residual solvents used during the synthesis or extraction, like diethyl ether or xylene.[1][5]
-
High-Boiling Point Residues: Tars or polymeric materials formed during the reaction.[7]
Q3: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?
A3: this compound has a boiling point of 162-163 °C at atmospheric pressure.[3][4] Distilling at this high temperature can lead to decomposition, polymerization, or unwanted side reactions, resulting in lower yield and purity. Vacuum distillation allows the compound to boil at a significantly lower temperature, preserving its integrity.
Q4: Can I use aqueous extraction as the sole purification method?
A4: Aqueous extraction is a critical preliminary purification step but is generally insufficient on its own. A typical workup involves washing the crude product with a weak base (e.g., sodium bicarbonate solution) to neutralize and remove acidic impurities like 3-chloropropionic acid, followed by a brine wash to remove excess water. However, this will not remove other organic, non-acidic impurities, for which distillation is necessary.
Q5: Is chromatographic purification a viable option?
A5: While Gas Chromatography (GC) is a standard analytical technique to assess the purity of this compound, preparative column chromatography is less common for bulk purification due to its lower capacity and higher cost compared to distillation.[5][8] It may be suitable for small-scale purification where very high purity is required and distillation is impractical.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: Low yield after distillation.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Poor Initial Yield | Before purification, confirm the reaction completion using an appropriate analytical method (e.g., TLC, GC, or NMR). |
| Product Loss During Aqueous Workup | Ensure the pH of the aqueous phase is not excessively basic during washes, as this can promote hydrolysis of the ester.[6] Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous layer. |
| Inefficient Distillation Setup | Check the vacuum system for leaks. Ensure the distillation column is well-insulated to maintain a proper temperature gradient. A Vigreux column is recommended for better separation.[9] |
| Decomposition at High Temperature | If the distillation pot temperature is too high, the product may be decomposing. Improve the vacuum to lower the boiling point. Ensure the heating mantle is set to a temperature only slightly above the boiling point of the product at the given pressure. |
| Product Holdup in the Apparatus | For small-scale distillations, significant product can be lost as residue coating the flask and column. Use an appropriately sized apparatus for the amount of material being distilled. |
Problem 2: Purified product is acidic or has a sharp, irritating odor.
| Possible Cause | Troubleshooting Steps |
| Co-distillation of 3-chloropropionic acid | This indicates that the initial extractive workup was insufficient. The crude product must be thoroughly washed with a saturated sodium bicarbonate solution until the aqueous layer is basic. Test the pH of the final aqueous wash to confirm neutrality. |
| Hydrolysis During Distillation | The presence of residual water in the crude product can cause hydrolysis at elevated temperatures.[6] Dry the organic phase thoroughly with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[10] |
| Thermal Decomposition | Overheating during distillation can cause decomposition, potentially forming acidic byproducts. Ensure the distillation is performed under a stable, sufficient vacuum to keep the pot temperature as low as possible. |
Problem 3: The product is discolored (yellow or brown) after distillation.
| Possible Cause | Troubleshooting Steps |
| High Pot Temperature | Discoloration is often a sign of decomposition due to excessive heat. Improve the vacuum to lower the boiling point. |
| Presence of Non-Volatile Impurities | High-boiling, colored impurities may have been carried over. Ensure a slow, controlled distillation rate and use a fractional distillation column to improve separation. Do not distill to complete dryness; leave a small amount of residue in the pot. |
| Air Leak in the System | An air leak in the distillation apparatus can lead to oxidation of the product or impurities at high temperatures. Ensure all joints are properly sealed and the system is leak-free. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₂ | [11][12] |
| Molecular Weight | 136.58 g/mol | [11][12] |
| Appearance | Colorless to pale yellow liquid | [3][6][13] |
| Boiling Point | 162-163 °C (at 760 mmHg) | [3][4][6] |
| Density | 1.003 - 1.10 g/mL (at 20-25 °C) | [3][4][13] |
| Refractive Index | n20/D ~1.425 | [4][13] |
| Flash Point | ~54 °C (130 °F) | [3][4][6] |
| Purity (Commercial) | ≥97.0% to ≥98% | [12][13][14] |
Experimental Protocols
Protocol 1: Standard Extractive Workup
Objective: To remove acidic impurities and water from crude this compound prior to distillation.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If the product is not already in an organic solvent, dilute it with 2-3 volumes of an appropriate solvent like ethyl acetate.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine solution to remove residual water and dissolved salts.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to act as a drying agent. Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, and the drying agent should move freely.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent using a rotary evaporator to yield the dried, crude this compound, which is now ready for distillation.
Protocol 2: Vacuum Distillation
Objective: To purify dried, crude this compound by fractional distillation under reduced pressure.
Materials:
-
Dried, crude this compound
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump, trap, and gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to prevent vacuum leaks.
-
Charge the round-bottom flask with the dried, crude product and a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Begin stirring (if using a stir bar) and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Observe the distillation. The first fraction to distill will likely be any low-boiling residual solvent. Collect this in a separate receiving flask.
-
As the temperature rises, the main product will begin to distill. Collect the fraction that distills at a constant temperature and pressure. For this compound, this will depend on the vacuum level (e.g., a boiling point of 92-95°C at 15 mmHg is reported for a similar compound).[9]
-
Monitor the temperature closely. A sharp drop in temperature indicates the product has finished distilling.
-
Stop heating and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Weigh the collected pure fraction and determine the yield. Analyze the purity using GC or NMR.[5][15]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for an impure or acidic final product.
References
- 1. guidechem.com [guidechem.com]
- 2. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 3. This compound | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound|Versatile Chemical Building Block [benchchem.com]
- 6. Buy this compound | 623-71-2 [smolecule.com]
- 7. Sciencemadness Discussion Board - alpha-chloropropionic acid ethyl ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]
- 11. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. labproinc.com [labproinc.com]
- 14. This compound | 623-71-2 | TCI AMERICA [tcichemicals.com]
- 15. This compound(623-71-2) 1H NMR spectrum [chemicalbook.com]
Optimizing temperature and catalyst for Ethyl 3-chloropropionate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloropropionate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my yield of this compound unexpectedly low?
Answer:
Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Fischer Esterification: This reaction is an equilibrium process. To drive it towards the product, consider increasing the concentration of one reactant (usually ethanol) or removing water as it forms, for instance, by using a Dean-Stark apparatus.[1] Insufficient reaction time or a non-optimal temperature can also lead to low conversion.
-
Reaction with 3-chloropropionyl chloride: Ensure all reagents are anhydrous, as moisture can react with the acid chloride, reducing the amount available for the reaction with ethanol (B145695).[2]
-
Addition of HCl to Ethyl Acrylate (B77674): The in-situ generation of HCl from an acyl chloride and alcohol needs to be efficient. Ensure the dropwise addition of the acyl chloride to maintain a controlled reaction temperature.[3]
-
-
Catalyst Issues:
-
Inactive Catalyst: For acid-catalyzed reactions, ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated.[1]
-
Insufficient Catalyst: Use an adequate catalytic amount to ensure the reaction proceeds at a reasonable rate. For Fischer esterification, typically 1-2% of the mass of the carboxylic acid is a good starting point.[1]
-
-
Side Reactions:
-
Polymerization: When using ethyl acrylate, a polymerization inhibitor is crucial to prevent the formation of polyacrylate, which would consume the starting material.[3][4]
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially during workup if conditions are not carefully controlled.
-
-
Workup and Purification Losses:
-
Inefficient Extraction: Ensure the correct solvent is used for extraction and that the pH is adjusted appropriately to minimize the solubility of the product in the aqueous layer.
-
Distillation Issues: Overheating during distillation can lead to decomposition or side reactions. Ensure the distillation is performed under appropriate pressure and temperature.
-
Question: My final product contains impurities. How can I identify and remove them?
Answer:
Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvent.
-
Identification:
-
Spectroscopic Methods: Use techniques like GC-MS, NMR, and IR spectroscopy to identify the structure of the impurities.
-
Chromatography: Thin-layer chromatography (TLC) can be a quick way to assess the purity and identify the presence of multiple components.
-
-
Common Impurities and Removal:
-
Unreacted 3-chloropropionic acid: This can be removed by washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, during the workup.
-
Unreacted Ethanol: Can be removed by washing with water or brine. Rotary evaporation can also be used to remove residual ethanol.
-
Polymeric materials: If polymerization of ethyl acrylate has occurred, the resulting polymer is typically a non-volatile solid and can be separated from the liquid product by filtration or distillation.
-
Other Esters: If transesterification has occurred with other alcohols present as impurities, careful fractional distillation may be necessary to separate the desired ethyl ester.
-
Question: The reaction is highly exothermic and difficult to control. What can I do?
Answer:
Exothermic reactions, particularly the reaction of 3-chloropropionyl chloride with ethanol, require careful temperature management.
-
Cooling: Conduct the reaction in an ice bath to maintain a low and stable temperature, typically between 0°C and 25°C.[2]
-
Slow Addition: Add the more reactive reagent (e.g., 3-chloropropionyl chloride) dropwise to the reaction mixture. This allows for better heat dissipation and control over the reaction rate.
-
Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat generated during the reaction.
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing this compound?
The primary methods for synthesizing this compound are:
-
Fischer Esterification: The reaction of 3-chloropropionic acid with ethanol in the presence of an acid catalyst like sulfuric acid. This is a reversible reaction.[2]
-
Reaction of 3-chloropropionyl chloride with ethanol: This method is generally faster and leads to higher purity. It is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[2]
-
Addition of Hydrogen Chloride to Ethyl Acrylate: This can be achieved by bubbling HCl gas through ethyl acrylate or by generating HCl in situ.[3][5]
What is the optimal temperature range for the synthesis of this compound?
The optimal temperature depends on the synthetic method:
-
For the reaction of 3-chloropropionyl chloride with ethanol, a reduced temperature between 0°C and 25°C is recommended to control the exothermic nature of the reaction and minimize side reactions.[2]
-
For the addition of in-situ generated HCl to ethyl acrylate, a temperature range of 0-30°C is suggested.[3][4]
-
For Fischer esterification, the reaction may require heating to reflux to proceed at a reasonable rate, but the specific temperature will depend on the boiling point of the alcohol used in excess.
Which catalysts are most effective for the production of this compound?
-
For Fischer Esterification: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.
-
For the reaction of 3-chloropropionyl chloride with ethanol: A base like pyridine is typically used to scavenge the HCl produced during the reaction.[2]
-
Enzymatic catalysts, such as lipases , can also be used for the esterification of 3-chloropropionic acid under milder conditions, offering high selectivity.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reactants | Typical Catalyst | Temperature (°C) | Key Advantages | Key Disadvantages |
| Fischer Esterification | 3-chloropropionic acid, Ethanol | Sulfuric acid | Reflux | Readily available starting materials | Equilibrium-limited, may require water removal |
| From Acyl Chloride | 3-chloropropionyl chloride, Ethanol | Pyridine | 0 - 25 | High yield, fast reaction | Starting material is moisture-sensitive and corrosive |
| Addition to Alkene | Ethyl acrylate, HCl (in situ) | Acyl chloride/Alcohol | 0 - 30 | Avoids using 3-chloropropionic acid | Potential for polymerization of ethyl acrylate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.
-
Charging Reactants: To the round-bottom flask, add 3-chloropropionic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the 3-chloropropionic acid).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound from 3-chloropropionyl chloride
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Charging Reactants: In the flask, dissolve absolute ethanol in a suitable anhydrous solvent (e.g., diethyl ether) and add pyridine (1.1 equivalents). Cool the mixture in an ice bath to 0°C.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the stirred ethanol/pyridine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate sequentially with cold dilute HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Navigating the Scale-Up of Ethyl 3-Chloropropionate Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the synthesis of Ethyl 3-chloropropionate, the transition from laboratory-scale experiments to pilot or industrial production presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of scaling up this crucial chemical intermediate.
Troubleshooting Guide
Unforeseen complications can arise during the scale-up of chemical syntheses. This guide addresses common issues encountered in the production of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Lower than expected yield | - Inadequate mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts. - Poor temperature control: Exothermic reactions, if not properly managed at scale, can lead to side reactions and degradation of the desired product. - Moisture contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the overall yield. | - Optimize agitation: Employ appropriate impeller designs (e.g., pitched-blade turbine) and adjust the agitation speed to ensure homogeneity throughout the reactor. - Improve heat transfer: Utilize jacketed reactors with controlled cooling systems and closely monitor the internal temperature. Consider a slower, controlled addition of reagents for highly exothermic steps. - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Increased impurity profile | - Longer reaction times: At a larger scale, reactions may be run for longer periods, increasing the potential for the formation of side products. - Localized overheating: As mentioned, poor heat transfer can create hot spots where degradation or side reactions are more likely to occur. - Changes in raw material quality: Bulk sourcing of starting materials may introduce new impurities not present in lab-scale reagents. | - Reaction monitoring: Closely monitor the reaction progress using analytical techniques like TLC or HPLC to determine the optimal reaction time and minimize byproduct formation. - Implement robust temperature control: Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. - Thoroughly qualify raw materials: Perform quality control checks on all incoming starting materials to identify and quantify any potential impurities. |
| Difficulty in product isolation and purification | - Emulsion formation during work-up: Phase separation can be slower and more challenging on a larger scale. - Higher impurity load: A greater quantity of impurities can complicate purification processes like distillation or crystallization. | - Optimize work-up procedure: Use appropriately sized separators and consider techniques like centrifugation to break emulsions. - Develop a scalable purification method: Investigate and optimize crystallization or distillation conditions at the lab scale before moving to a pilot plant. Fractional distillation may be necessary to separate closely boiling impurities. |
| Safety concerns | - Handling of hazardous reagents: Working with larger quantities of flammable, corrosive, or toxic materials increases the associated risks. - Runaway reactions: Poor control of exothermic reactions can lead to a dangerous increase in temperature and pressure. | - Implement strict safety protocols: Use closed systems for handling hazardous materials and ensure all personnel are equipped with appropriate personal protective equipment (PPE). - Conduct a thorough process safety assessment: Identify potential hazards and establish robust control measures to prevent and mitigate runaway reactions. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of this compound synthesis.
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial methods for synthesizing this compound are:
-
Esterification of 3-Chloropropionic Acid with Ethanol (B145695): This is a classic Fischer esterification reaction, typically catalyzed by a strong acid like sulfuric acid.[1]
-
Addition of Hydrogen Chloride (HCl) to Ethyl Acrylate (B77674): This method involves the hydrochlorination of ethyl acrylate. A key challenge is the handling and introduction of gaseous HCl.[2] A variation of this method generates HCl in situ from the reaction of an acyl chloride with an alcohol.
-
Reaction of 3-Chloropropionyl Chloride with Ethanol: This route is often favored for its faster reaction kinetics and high purity product, but requires the handling of the highly reactive 3-chloropropionyl chloride.
Q2: How does the impurity profile of this compound change during scale-up?
A2: As production scales up, the impurity profile can become more complex. Common impurities can arise from starting materials, intermediates, by-products, and degradation products.[3][4] For example, in the synthesis from ethyl acrylate, unreacted starting material and the formation of polymeric byproducts are potential impurities. In the esterification route, residual 3-chloropropionic acid and di-ethyl ether (from a side reaction of ethanol) can be present. Longer reaction times and higher temperatures at scale can lead to increased levels of these and other degradation products.[4]
Q3: What are the key parameters to consider when scaling up the esterification of 3-chloropropionic acid?
A3: Key parameters for scaling up this esterification process include:
-
Catalyst loading: The optimal catalyst concentration may need to be adjusted at a larger scale to maintain a reasonable reaction rate without promoting side reactions.
-
Water removal: To drive the equilibrium towards the product, efficient removal of water is crucial. This can be achieved through azeotropic distillation.
-
Temperature control: The reaction is typically heated to reflux, and maintaining a consistent temperature profile throughout the larger reactor volume is essential for consistent product quality.
Q4: How can I effectively manage the exothermic nature of the reaction between ethyl acrylate and HCl at a larger scale?
A4: Managing the exotherm is critical for safety and product quality. Key strategies include:
-
Controlled addition of reagents: Add the more reactive reagent (often the HCl source) slowly and in a controlled manner to the reaction mixture.
-
Efficient cooling: Utilize a reactor with a high surface area to volume ratio and a reliable cooling system.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan in place for rapid cooling if necessary.
Q5: What are the recommended purification methods for industrial-scale production of this compound?
A5: The primary method for purifying this compound at an industrial scale is fractional distillation under reduced pressure . This technique is effective at separating the product from less volatile impurities (like residual starting materials or polymeric byproducts) and more volatile impurities. The choice of distillation parameters (pressure, temperature, reflux ratio) will depend on the specific impurity profile of the crude product.
Data Presentation
The following tables provide a summary of typical quantitative data for the different synthesis routes at both laboratory and pilot scales. It is important to note that these values are illustrative and can vary depending on the specific reaction conditions and equipment used.
Table 1: Synthesis via Addition of HCl to Ethyl Acrylate
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) |
| Yield | 90-95% | 85-92% |
| Purity (crude) | >98% | 95-98% |
| Reaction Time | 4-6 hours | 6-10 hours |
| Key Impurities | Unreacted ethyl acrylate, polymeric byproducts | Increased levels of polymeric byproducts, potential for higher unreacted starting material if mixing is poor. |
Table 2: Synthesis via Esterification of 3-Chloropropionic Acid
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) |
| Yield | 85-90% | 80-88% |
| Purity (crude) | >97% | 94-97% |
| Reaction Time | 8-12 hours | 10-16 hours |
| Key Impurities | Unreacted 3-chloropropionic acid, di-ethyl ether | Higher levels of unreacted starting acid if water removal is inefficient, potential for degradation products with prolonged heating. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound at a pilot scale. Note: These are for informational purposes only and should be adapted and optimized based on specific equipment and safety assessments.
Protocol 1: Pilot-Scale Synthesis via Addition of HCl to Ethyl Acrylate (In-situ HCl generation)
-
Reactor Setup: Charge a 100L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel with anhydrous ethanol (e.g., 25 kg).
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Cooling: Cool the ethanol to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add acetyl chloride (e.g., 20 kg) to the cooled ethanol via the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C. This reaction generates HCl in situ.
-
Ethyl Acrylate Addition: Once the acetyl chloride addition is complete, slowly add ethyl acrylate (e.g., 20 kg) to the reaction mixture over 2-3 hours, again maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC analysis.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a suitable extraction vessel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Protocol 2: Pilot-Scale Synthesis via Esterification of 3-Chloropropionic Acid
-
Reactor Setup: Charge a 100L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser with 3-chloropropionic acid (e.g., 30 kg), ethanol (e.g., 60 L), and a suitable solvent for azeotropic water removal (e.g., toluene, 15 L).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1.5 L) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux and collect the water-ethanol-toluene azeotrope in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected and by GC analysis of the reaction mixture.
-
Completion: Continue the reaction until no more water is collected or the concentration of 3-chloropropionic acid is below the desired level.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and slowly neutralize the acidic catalyst with a base (e.g., sodium carbonate solution).
-
Phase Separation: Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation under vacuum.
Visualizations
To aid in understanding the process workflows, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via HCl addition.
Caption: Workflow for the synthesis of this compound via esterification.
Caption: Logical troubleshooting workflow for scale-up challenges.
References
Technical Support Center: Ethyl Acrylate Polymerization Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl acrylate (B77674). The focus is on preventing unintended polymerization during reactions and storage.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Reaction Mixture | Spontaneous polymerization of ethyl acrylate. | 1. Immediately cool the reaction vessel. 2. Add a radical inhibitor such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ). 3. If the reaction is exothermic and difficult to control, prepare for emergency shutdown. |
| Solid Polymer Formation in Storage Container | Depletion of inhibitor, presence of contaminants, or improper storage conditions. | 1. Do not attempt to heat the container to melt the polymer, as this can lead to a runaway reaction.[1][2] 2. Isolate the container in a well-ventilated area. 3. Contact your institution's environmental health and safety department for disposal procedures. |
| Discoloration of Ethyl Acrylate | Presence of impurities or polymer. | 1. Test for the presence of polymer. 2. If polymer is present, the monomer may need to be purified by distillation under vacuum with an inhibitor.[3] |
| Exothermic Reaction (Runaway Polymerization) | Insufficient inhibition, high temperatures, or presence of initiators. | 1. Alert personnel and evacuate the immediate area. 2. If possible and safe, cool the reaction vessel externally with a water or ice bath.[4][5] 3. Do not add water directly to the acrylate. 4. Follow established emergency procedures for runaway reactions.[6] |
Frequently Asked Questions (FAQs)
1. What causes ethyl acrylate to polymerize unintentionally?
Ethyl acrylate can undergo spontaneous polymerization through a free-radical mechanism.[7] This process can be initiated by:
-
Heat: Elevated temperatures increase the rate of polymerization.[1][2]
-
Light: UV light and direct sunlight can trigger polymerization.[4][5]
-
Contaminants: Peroxides, strong acids, strong alkalis, oxidizing agents, and other radical initiators can start the polymerization process.[1][8]
-
Depletion of Inhibitor: The inhibitor is consumed over time and its effectiveness can be diminished by improper storage.[8]
-
Absence of Oxygen: Common inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[9][10][11] Storing under an inert atmosphere like nitrogen will render the inhibitor useless.[9][10]
2. What are the standard inhibitors used for ethyl acrylate and at what concentration?
The most common inhibitor for commercial ethyl acrylate is 4-methoxyphenol (MEHQ).[7][11][12] Hydroquinone (HQ) is also frequently used.[3][12]
| Inhibitor | Typical Commercial Concentration | Recommended Lab Storage Concentration |
| 4-methoxyphenol (MEHQ) | 15 ± 5 ppm or 10-20 ppm[9][11][13] | 200 ppm (tenfold increase for lab samples)[1][14] |
| Hydroquinone (HQ) | Varies | 200 ppm[15] |
3. What are the optimal storage conditions for ethyl acrylate to prevent polymerization?
To ensure stability and prevent polymerization during storage, the following conditions are critical:
| Parameter | Recommendation | Rationale |
| Temperature | Below 35°C (95°F), preferably below 30°C (86°F)[8][9][10] | Minimizes thermal initiation of polymerization. |
| Atmosphere | Must be stored under air (requires oxygen)[4][9][10] | Oxygen is essential for phenolic inhibitors like MEHQ to function.[11] |
| Light | Protect from direct sunlight and UV light[4][5] | Prevents photo-initiation of polymerization. |
| Container | Tightly sealed, opaque or brown glass or metal (stainless steel, aluminum)[1][10][14] | Prevents contamination and light exposure.[10] |
| Inventory | Follow "first-in-first-out" principle[9][10] | Minimizes the likelihood of inhibitor depletion over time. |
| Extended Storage | For periods over 4 weeks, replenish dissolved oxygen[9][16] | Ensures the inhibitor remains active. |
4. Can I remove the inhibitor from ethyl acrylate before my reaction?
Yes, the inhibitor can be removed, but it should be done immediately before use to prevent polymerization. Common methods include washing with an alkali solution or distillation.[7] If distillation is used, it should be performed under reduced pressure and in the presence of a polymerization inhibitor in the distillation pot.[3]
5. How can I detect the presence of polymer in my ethyl acrylate?
While visual inspection for increased viscosity or solids is a primary indicator, analytical methods can provide more sensitive detection:
-
Gas Chromatography (GC): Can be used to determine the concentration of residual monomer, which can indicate the extent of polymerization.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Another method to quantify residual monomers.[19]
-
Size Exclusion Chromatography (SEC): Can be used to determine the molecular weight and presence of polymers.[20]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor by Alkaline Wash
-
Place the required volume of ethyl acrylate in a separatory funnel.
-
Prepare a 5% aqueous sodium hydroxide (B78521) solution.
-
Add an equal volume of the 5% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the ethyl acrylate with an equal volume of deionized water to remove any residual NaOH.
-
Drain and discard the aqueous layer.
-
Dry the ethyl acrylate over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Decant or filter the dried ethyl acrylate.
-
Use the inhibitor-free ethyl acrylate immediately.
Visualizations
Caption: Workflow for preventing ethyl acrylate polymerization.
Caption: Simplified mechanism of radical polymerization and inhibition.
References
- 1. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. aidic.it [aidic.it]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. gantrade.com [gantrade.com]
- 9. jamorin.com [jamorin.com]
- 10. synthomer.com [synthomer.com]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 13. lgchemon.com [lgchemon.com]
- 14. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. synthomer.com [synthomer.com]
- 17. brjac.com.br [brjac.com.br]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. polymersource.ca [polymersource.ca]
Technical Support Center: Purification of Commercial Ethyl 3-Chloropropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial Ethyl 3-chloropropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
While manufacturers' specifications for commercial this compound typically indicate a purity of >97% or >98%, the remaining percentage may consist of impurities derived from the synthesis process.[1][2][3] Common synthesis routes include the esterification of 3-chloropropanoic acid with ethanol (B145695) and the hydrochlorination of ethyl acrylate.[4][5] Therefore, likely impurities include:
-
Unreacted Starting Materials:
-
3-Chloropropanoic acid
-
Ethanol
-
Ethyl acrylate
-
-
Byproducts:
-
Polymers of ethyl acrylate
-
Other chlorinated esters
-
Q2: How can I assess the purity of my commercial this compound?
Several analytical methods can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main component and any non-volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help in the identification and quantification of impurities.
-
Titration: Acidic impurities like 3-chloropropanoic acid can be quantified by titration with a standardized base.
Q3: What are the recommended purification methods for this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Fractional Distillation: Ideal for separating volatile impurities with different boiling points.
-
Liquid-Liquid Extraction: Useful for removing acidic or water-soluble impurities.
-
Flash Column Chromatography: Effective for removing non-volatile impurities and closely related byproducts.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities (e.g., 3-Chloropropanoic Acid)
Symptom:
-
The pH of a washed sample is acidic.
-
An additional peak corresponding to 3-chloropropanoic acid is observed in GC-MS or HPLC analysis.
Troubleshooting Steps:
-
Liquid-Liquid Extraction (Aqueous Wash):
-
Dissolve the commercial this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic impurity.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Validation of Purity:
-
Analyze the purified product using GC-MS or HPLC to confirm the removal of the acidic impurity.
-
Issue 2: Presence of Volatile Impurities (e.g., Ethanol, Ethyl Acrylate)
Symptom:
-
Multiple peaks are observed in the gas chromatogram.
-
The boiling point of the commercial sample is lower than the literature value for pure this compound (162-163 °C).
Troubleshooting Steps:
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Carefully heat the commercial this compound.
-
Collect the forerun, which will contain the more volatile impurities (e.g., ethanol, ethyl acrylate).
-
Collect the main fraction at the boiling point of this compound (162-163 °C).
-
Leave the high-boiling residue in the distillation flask.
-
-
Validation of Purity:
-
Analyze the collected fractions by GC to determine their composition and confirm the purity of the main fraction.
-
Issue 3: Presence of Non-Volatile or Polymeric Impurities
Symptom:
-
A non-volatile residue remains after evaporation of the solvent.
-
Broad peaks or a baseline hump are observed in the chromatogram.
Troubleshooting Steps:
-
Flash Column Chromatography:
-
Select an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from the impurities on a Thin Layer Chromatography (TLC) plate.
-
Pack a silica (B1680970) gel column with the chosen eluent.
-
Load the crude material onto the column.
-
Elute the column with the solvent system and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Validation of Purity:
-
Analyze the purified product by HPLC or GC-MS to confirm the absence of non-volatile impurities.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of a commercial batch of this compound with an initial purity of 97.0%.
Table 1: Purity Analysis of Commercial this compound
| Impurity | Concentration (%) |
| 3-Chloropropanoic Acid | 1.5 |
| Ethyl Acrylate | 1.0 |
| Unknown High-Boiling Impurity | 0.5 |
Table 2: Effectiveness of Purification Methods
| Purification Method | Purity of Final Product (%) |
| Liquid-Liquid Extraction | 98.5 |
| Fractional Distillation | 99.2 |
| Flash Chromatography | 99.5 |
| Combined Methods | >99.8 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: Add the commercial this compound to the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Heat the flask gently.
-
Discard the initial fraction (forerun) that distills at a lower temperature.
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (162-163 °C).
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system (e.g., Hexane:Ethyl Acetate) by running TLC plates to achieve good separation (Rf value of ~0.3 for the product).
-
Column Packing:
-
Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Allow the silica to settle, and add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
-
Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Mandatory Visualization
Caption: Workflow for the purification of commercial this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 118260250 from Thermo Fisher Scientific | Labcompare.com [labcompare.com]
- 3. This compound 98 623-71-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. d-nb.info [d-nb.info]
- 10. Ethyl 3-chloro-3-oxopropionate | SIELC Technologies [sielc.com]
Troubleshooting low conversion rates in nucleophilic substitution
This technical support center is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low conversion rates in nucleophilic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction has a low conversion rate. What are the common causes?
Low conversion in nucleophilic substitution reactions can stem from several factors related to the core components of your experiment: the substrate, the nucleophile, the leaving group, and the solvent.[1][2] Suboptimal reaction conditions, such as temperature or reaction time, and the presence of side reactions can also significantly diminish your yield. A systematic approach is required to identify and resolve the specific bottleneck in your reaction.
Q2: How does the structure of my substrate affect the reaction rate and yield?
The substrate's structure is a critical determinant of the reaction mechanism (Sₙ1 or Sₙ2) and its rate.
-
For Sₙ2 Reactions: These reactions are highly sensitive to steric hindrance at the electrophilic carbon.[3][4][5] As steric bulk increases, the reaction rate decreases dramatically because the nucleophile cannot easily access the carbon for a backside attack.[4][6][7] Tertiary substrates generally do not react via the Sₙ2 mechanism due to excessive steric hindrance.[3][8]
-
For Sₙ1 Reactions: The rate is determined by the stability of the carbocation intermediate formed after the leaving group departs.[6][9][10] Tertiary substrates react fastest because they form the most stable carbocations.[10][11]
Caption: Substrate reactivity trends for Sₙ1 and Sₙ2 mechanisms.
Q3: Could my choice of nucleophile be the issue?
Yes, the strength of the nucleophile is crucial, especially for Sₙ2 reactions where it is involved in the rate-determining step.[8][12]
-
Nucleophilicity Trends:
-
Charge: Anionic nucleophiles (e.g., OH⁻) are stronger than their neutral counterparts (e.g., H₂O).[9][13][14]
-
Electronegativity: Across a row in the periodic table, nucleophilicity increases with decreasing electronegativity (e.g., NH₂⁻ > OH⁻).[13][15][16]
-
Solvent Effects: In polar protic solvents, larger atoms are better nucleophiles (I⁻ > Br⁻ > Cl⁻ > F⁻) because smaller ions are heavily solvated, hindering their reactivity.[16][17] In polar aprotic solvents, this trend often reverses as the nucleophiles are less solvated.[17]
-
Steric Hindrance: Bulkier nucleophiles are less reactive.[9][16]
-
Q4: How important is the leaving group?
A good leaving group is essential for both Sₙ1 and Sₙ2 reactions.[18] The rate-determining step in both mechanisms involves the departure of the leaving group.[10][19] A good leaving group must be able to stabilize the negative charge it takes upon departure.[20] This means that the best leaving groups are weak bases.[21][22] For instance, iodide (I⁻) is an excellent leaving group because it is the conjugate base of a very strong acid (HI).[21]
Q5: Am I using the correct solvent?
The solvent plays a critical role in stabilizing intermediates and reactants, and the wrong choice can halt your reaction.[18]
-
Sₙ1 reactions are favored by polar protic solvents (e.g., water, ethanol).[9][23][24][25] These solvents excel at stabilizing both the carbocation intermediate and the anionic leaving group through hydrogen bonding.[19][26]
-
Sₙ2 reactions are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF).[3][24][25][27] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it, leaving it free and highly reactive.[3][7][28][29] Using a polar protic solvent in an Sₙ2 reaction can significantly slow it down by solvating and deactivating the nucleophile.[7][28]
Troubleshooting Guide & Data
If you are experiencing low yields, systematically evaluate each component of your reaction.
Caption: A logical workflow for troubleshooting low conversion rates.
Data Tables for Comparison
Table 1: Relative Rates of Sₙ2 Reactions Based on Substrate Structure
| Substrate Type | Relative Rate | Reason |
| Methyl (CH₃X) | ~30 | Least steric hindrance[3] |
| Primary (1°) | 1 | Baseline for comparison |
| Secondary (2°) | ~0.02 | Increased steric hindrance slows reaction[3][4] |
| Tertiary (3°) | ~0 (Negligible) | Sterically inaccessible for backside attack[3][6] |
Table 2: Relative Ability of Common Leaving Groups
| Leaving Group | Conjugate Acid pKa | Leaving Group Ability |
| Tosylate (TsO⁻) | -2.8 | Excellent |
| Iodide (I⁻) | -10 | Excellent[21] |
| Bromide (Br⁻) | -9 | Good[21][30] |
| Water (H₂O) | -1.7 | Good[31] |
| Chloride (Cl⁻) | -7 | Fair[21][30] |
| Fluoride (F⁻) | 3.2 | Poor[21] |
| Hydroxide (OH⁻) | 15.7 | Very Poor[18] |
| A good leaving group is the conjugate base of a strong acid (low pKa).[20] |
Table 3: Recommended Solvents for Nucleophilic Substitution
| Reaction Type | Favored Solvent Class | Examples | Rationale |
| Sₙ1 | Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Stabilizes the carbocation intermediate and leaving group.[9][19][26] |
| Sₙ2 | Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile (CH₃CN) | Solvates the cation but leaves the nucleophile "naked" and reactive.[3][25][27][28] |
Experimental Protocols
General Protocol for Reaction Optimization
If your initial reaction provides a low yield, do not change multiple variables at once. Follow this systematic approach to pinpoint the issue.
Caption: A systematic workflow for experimental optimization.
Detailed Steps:
-
Establish a Baseline: Run the reaction exactly as initially planned. After the designated time, take a sample for analysis (TLC, LC-MS, or GC-MS) to get a quantitative or semi-quantitative measure of the conversion. This is your reference point.
-
Verify Reagent and Solvent Quality: Impurities, especially water, can drastically reduce yields.[32] Ensure solvents are anhydrous if required. Use fresh catalysts or reagents if they have been stored for a long time.[1] Degas solvents to remove oxygen, which can interfere with catalyzed reactions.[1]
-
Optimize Temperature: Low temperature might be the cause of slow or no reaction. Set up three parallel reactions: one at the original temperature, one ~20°C lower, and one ~20°C higher.[33] Monitor for product formation but also for any signs of decomposition (e.g., the reaction turning dark), which can occur at higher temperatures.[2]
-
Screen Solvents: The solvent choice is critical. If you are attempting an Sₙ2 reaction with a polar protic solvent, switch to a polar aprotic one like DMF or DMSO.[2] This single change can dramatically increase the rate.
-
Adjust Nucleophile/Base Concentration: For Sₙ2 reactions, the rate depends on the nucleophile concentration. If you suspect a weak nucleophile, try increasing its stoichiometry (e.g., from 1.2 equivalents to 2.0 equivalents).[1] For reactions prone to side products, slow, dropwise addition of the nucleophile can sometimes improve selectivity.[34]
-
Analyze and Iterate: Carefully analyze the results from each set of experiments to determine which variable had the most significant positive impact. Use this new condition as your baseline for further, more minor, adjustments to achieve the desired conversion rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How do you increase the rate of an SN1 reaction? - askIITians [askiitians.com]
- 12. youtube.com [youtube.com]
- 13. stpeters.co.in [stpeters.co.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ch 8: Nucleophiles [chem.ucalgary.ca]
- 16. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 17. organic chemistry - Nucleophilicity with respect to the solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Video: Leaving Groups [jove.com]
- 21. youtube.com [youtube.com]
- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 23. Khan Academy [khanacademy.org]
- 24. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. quora.com [quora.com]
- 27. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 28. users.wfu.edu [users.wfu.edu]
- 29. m.youtube.com [m.youtube.com]
- 30. The correct order of leaving group ability in a nucleophilic substitution reaction is [allen.in]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. researchgate.net [researchgate.net]
- 33. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 34. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing HCl Off-gassing in 3-Chloropropionyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing hydrogen chloride (HCl) off-gassing during reactions involving 3-chloropropionyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 3-chloropropionyl chloride that result in HCl evolution.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Gas Evolution | Reaction is too exothermic. | 1. Cool the reaction mixture in an ice bath. 2. Add the 3-chloropropionyl chloride dropwise to the reaction mixture. 3. Ensure adequate stirring to dissipate heat. |
| Corrosion of Equipment | HCl gas is highly corrosive, especially in the presence of moisture.[1] | 1. Use glassware and equipment made of corrosion-resistant materials (e.g., borosilicate glass, PTFE). 2. Ensure all joints and connections are well-sealed to prevent gas from escaping and corroding clamps and other metal apparatus. 3. Work in a well-ventilated fume hood to prevent corrosive fumes from damaging other laboratory equipment.[2] |
| Inefficient HCl Trapping/Scrubbing | The scrubbing solution is saturated or inappropriate for the scale of the reaction. The gas flow rate is too high for the scrubber. | 1. Replenish or replace the scrubbing solution. 2. Use a larger volume of scrubbing solution or a more concentrated solution. 3. Employ a more efficient scrubbing system, such as a packed column or a multi-stage bubbler system.[3][4][5] 4. Reduce the rate of addition of the acyl chloride to control the rate of HCl evolution. |
| "Suck-back" of Scrubbing Solution into the Reaction Vessel | A rapid decrease in temperature or pressure within the reaction flask creates a vacuum. | 1. Incorporate an empty trap or a check valve between the reaction vessel and the gas scrubber. 2. Ensure a slow, steady flow of an inert gas (e.g., nitrogen, argon) through the system to maintain a slight positive pressure. |
| White Fumes Escaping the Apparatus | HCl gas is reacting with atmospheric moisture.[6] This indicates a leak in the system or an overwhelmed scrubber. | 1. Immediately check all joints and connections for leaks. Use a compatible grease if necessary. 2. Verify that the scrubber is functioning correctly and the scrubbing solution is not exhausted. 3. Ensure the reaction is being conducted in a properly functioning fume hood.[2][7] |
Frequently Asked Questions (FAQs)
1. Why is HCl gas produced in reactions with 3-chloropropionyl chloride?
3-Chloropropionyl chloride is an acyl chloride. Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution reactions with various nucleophiles such as water, alcohols, and amines.[8][9][10] In these reactions, the chlorine atom is displaced and combines with a proton (H+) from the nucleophile to form hydrogen chloride (HCl) as a byproduct.[11][12][13]
2. What are the primary safety concerns associated with HCl off-gassing?
HCl gas is a toxic and corrosive substance.[1][14] Inhalation can cause severe respiratory irritation, and contact with skin and eyes can result in serious burns.[2][7][14] It is fatal if inhaled in high concentrations.[7][15] Additionally, HCl gas can corrode laboratory equipment.[1] Therefore, all reactions involving 3-chloropropionyl chloride must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][7][15]
3. What is the most effective way to neutralize HCl gas in a laboratory setting?
The most common and effective method for neutralizing HCl gas is to pass the effluent gas stream through a scrubber containing a basic solution.[16][17][18] A sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution is typically used.[19] For smaller scale reactions, a simple gas bubbler containing the basic solution may be sufficient. For larger scale reactions or those with vigorous gas evolution, a more sophisticated setup like a packed column scrubber may be necessary to ensure efficient neutralization.[3][4][5]
4. Can I use water to trap HCl gas?
Yes, water can be used to trap HCl gas as it is highly soluble in water.[20][21][22] However, this will form hydrochloric acid, which is still corrosive. While a water trap can be effective, it does not neutralize the acidity. A basic solution is preferred for complete neutralization.[17][18] The dissolution of HCl in water is also an exothermic process.[22]
5. How can I monitor the effectiveness of my HCl scrubber?
The effectiveness of a basic scrubber can be monitored by observing the pH of the scrubbing solution. As the solution neutralizes the HCl gas, its pH will decrease. You can periodically check the pH with indicator paper or a pH meter.[18] A visual indication of an exhausted scrubber is the presence of white fumes (HCl reacting with atmospheric moisture) at the outlet of the scrubbing apparatus.
Quantitative Data
Table 1: Solubility of HCl Gas in Water at 1 atm
| Temperature (°C) | Solubility (g HCl / 100 g H₂O) |
| 0 | 82.3 |
| 20 | 72.0 |
| 30 | 67.3 |
| 40 | 63.3 |
| 50 | 59.6 |
| 60 | 56.1 |
Table 2: Common Scrubbing Agents for HCl Neutralization
| Scrubbing Agent | Chemical Formula | Reaction with HCl | Notes |
| Sodium Hydroxide | NaOH | HCl + NaOH → NaCl + H₂O | A common and effective choice.[17] The neutralization reaction is exothermic.[1] |
| Potassium Hydroxide | KOH | HCl + KOH → KCl + H₂O | Similar in effectiveness to NaOH.[19] |
| Sodium Carbonate | Na₂CO₃ | 2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂ | Produces carbon dioxide gas, which may cause frothing. |
| Sodium Bicarbonate | NaHCO₃ | HCl + NaHCO₃ → NaCl + H₂O + CO₂ | A milder base, also produces CO₂ gas. |
Experimental Protocols
Protocol 1: General Laboratory Scale Reaction with 3-Chloropropionyl Chloride and HCl Trapping
-
Apparatus Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Connect the outlet of the condenser to a gas bubbler or a series of two gas bubblers.
-
Fill the gas bubbler(s) with a 1 M sodium hydroxide solution. Ensure the dip tube is submerged in the solution.
-
It is advisable to place an empty trap flask between the reaction setup and the gas bubbler to prevent suck-back of the basic solution.
-
-
Reaction Procedure:
-
Charge the reaction flask with the substrate and solvent.
-
Begin stirring and ensure a gentle flow of an inert gas, such as nitrogen, if the reaction is sensitive to air or moisture.
-
Add the 3-chloropropionyl chloride to the dropping funnel.
-
Add the 3-chloropropionyl chloride dropwise to the reaction mixture at a rate that allows for controlled gas evolution. The HCl gas will be directed through the condenser and into the gas bubbler.
-
Monitor the reaction and the gas bubbler. If the bubbling becomes too vigorous, slow down the addition of the acyl chloride.
-
-
Work-up and Neutralization:
-
Upon completion of the reaction, continue to stir and maintain the inert gas flow for a short period to ensure all residual HCl gas is purged into the scrubber.
-
The basic solution in the scrubber should be disposed of according to institutional guidelines for neutralized acid-base waste.
-
Visualizations
Caption: Experimental workflow for managing HCl off-gassing.
References
- 1. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 6. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 7. lobachemie.com [lobachemie.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. vandemark.com [vandemark.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lpp-group.com [lpp-group.com]
- 17. Neutralizing Hydrochloric Acid | Process & Calculations - Video | Study.com [study.com]
- 18. laballey.com [laballey.com]
- 19. s-k.com [s-k.com]
- 20. reddit.com [reddit.com]
- 21. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Phase Transfer Catalysis with Ethyl 3-Chloropropionate
Welcome to the technical support center for phase transfer catalysis (PTC) reactions involving Ethyl 3-Chloropropionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in PTC reactions with this compound can stem from several factors. The primary culprits are often inefficient phase transfer, catalyst inhibition, or competing side reactions.
Troubleshooting Workflow for Low Yield
Technical Support Center: Synthesis of Ethyl 3-chloropropionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloropropionate, with a particular focus on the critical requirement of maintaining anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when reacting 3-chloropropionyl chloride with ethanol (B145695).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous ethanol and any other solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Verify the reaction temperature is within the optimal range (typically 0-25°C). Ensure efficient stirring to promote reactant mixing.[1] Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or GC. | |
| Loss of volatile reactants or product. | Use a condenser to prevent the escape of volatile compounds, especially during exothermic reactions. | |
| Presence of Impurities in the Final Product | Hydrolysis of 3-chloropropionyl chloride. | This is a primary consequence of moisture contamination, leading to the formation of 3-chloropropionic acid. Strict adherence to anhydrous conditions is paramount. |
| Side reactions with impurities in starting materials. | Use high-purity, anhydrous starting materials. Purify reagents if necessary before use. | |
| Incomplete removal of catalyst or byproducts. | Follow the purification protocol carefully, including washing with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) and drying the organic layer. | |
| Reaction is a different color than expected | Contamination or side reactions. | Ensure the reaction vessel is clean. Discoloration can sometimes indicate the presence of impurities or decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound from 3-chloropropionyl chloride and ethanol?
A1: 3-Chloropropionyl chloride is an acyl chloride, which is highly reactive towards nucleophiles, including water.[2] If water is present in the reaction mixture, it will readily react with 3-chloropropionyl chloride in a hydrolysis reaction to form 3-chloropropionic acid. This side reaction consumes the starting material, thereby reducing the yield of the desired product, this compound.
Q2: How can I ensure my reagents and glassware are sufficiently anhydrous?
A2: To ensure anhydrous conditions, all glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or flame-dried under a stream of inert gas immediately before use. Anhydrous solvents should be purchased and stored over molecular sieves. It is also good practice to perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the role of a base, such as pyridine (B92270), in this reaction?
A3: The reaction between 3-chloropropionyl chloride and ethanol produces hydrogen chloride (HCl) as a byproduct.[1] A non-nucleophilic base, like pyridine, is often added to the reaction mixture to neutralize the HCl as it is formed. This prevents the accumulation of acid, which can potentially catalyze side reactions.
Q4: My final product contains 3-chloropropionic acid as an impurity. How can I remove it?
A4: 3-Chloropropionic acid can be removed during the work-up procedure by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 3-chloropropionic acid will react with the base to form a salt, which is soluble in the aqueous layer and can thus be separated from the organic layer containing the this compound.
Q5: What are the main side products to expect in this reaction?
A5: The primary side product, especially under non-anhydrous conditions, is 3-chloropropionic acid from the hydrolysis of 3-chloropropionyl chloride. If the reaction temperature is not controlled, other side reactions could potentially occur, though hydrolysis is the most common issue.
Data Presentation
The presence of water significantly impacts the yield of this compound due to the competitive hydrolysis of 3-chloropropionyl chloride. The following table provides an illustrative comparison of expected yields under ideal anhydrous conditions versus conditions with water contamination.
| Condition | Molar Ratio of Water to 3-chloropropionyl chloride | Expected Yield of this compound | Expected Purity (before purification) |
| Anhydrous | 0 | > 95% | High |
| Slightly Moist | 0.1 | 85-90% | Moderate |
| Wet | 0.5 | < 50% | Low |
Note: This data is illustrative and actual yields may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ethanol
Anhydrous ethanol is crucial for this synthesis. Commercial absolute ethanol can be further dried to ensure it is free of residual water.
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be oven-dried.
-
Drying Agent: To the round-bottom flask containing commercial absolute ethanol, add a suitable drying agent such as magnesium turnings activated with iodine, or commercially available 3A molecular sieves.
-
Reflux: Reflux the ethanol over the drying agent for at least one hour under a dry nitrogen atmosphere.
-
Distillation: Distill the ethanol, collecting the fraction that boils at the correct boiling point (approximately 78.3 °C at standard pressure). Collect the distilled anhydrous ethanol in a dry, sealed container, preferably with molecular sieves to maintain dryness.
Protocol 2: Synthesis of this compound under Anhydrous Conditions
This protocol describes the synthesis of this compound from 3-chloropropionyl chloride and anhydrous ethanol.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) or connected to a nitrogen line. All glassware must be oven-dried.
-
Reagent Preparation: In the round-bottom flask, place anhydrous ethanol. If a base like anhydrous pyridine is used, it should also be added at this stage. Cool the flask in an ice bath to 0-5°C.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride to the dropping funnel. Add the 3-chloropropionyl chloride dropwise to the stirred, cooled ethanol solution over a period of 30-60 minutes, maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Propionic Acid Esters
Welcome to the Technical Support Center for the synthesis of propionic acid esters. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during esterification reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of propionic acid is giving a very low yield. What are the common causes?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3][4] To favor the formation of the ester, the equilibrium must be shifted to the product side. Common strategies include:
-
Using an excess of the alcohol: Employing a large excess of the alcohol reactant can significantly increase the ester yield.[2][3] For instance, increasing the alcohol-to-acid molar ratio can drive the reaction forward.[5]
-
Removing water: As water is a product of the reaction, its removal will shift the equilibrium towards the ester.[2][3][4] This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[2][3]
-
Inadequate catalyst: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is active and used in a sufficient amount.[1][6] Increasing the catalyst concentration can increase the reaction rate, though excessive amounts may lead to side reactions.[1]
-
Insufficient reaction time or temperature: Esterification can be slow.[1] Ensure the reaction has been allowed to proceed for a sufficient duration at an appropriate temperature, typically at the reflux temperature of the alcohol.[1][3]
Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be?
A2: A common side reaction, especially when using a strong acid catalyst like sulfuric acid in excess, is the dehydration of the alcohol to form an alkene.[1] This is more prevalent with secondary and tertiary alcohols. To minimize this, consider using a milder catalyst or carefully controlling the catalyst concentration and reaction temperature.
Q3: I'm having difficulty separating my propionic acid ester from the reaction mixture. What are some common purification pitfalls?
A3: Purification challenges often depend on the specific ester being synthesized.
-
Short-chain esters (e.g., ethyl propionate): These can be difficult to separate from excess alcohol due to close boiling points and potential miscibility with water used during the workup.[7] Using a larger alcohol (e.g., butanol) can result in a less water-soluble ester, simplifying separation.[7]
-
Residual acid: Unreacted propionic acid and the acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution.[3]
-
Emulsion formation: During aqueous workup, emulsions can form. To break these, try adding brine (a saturated NaCl solution).
Q4: How does the structure of the alcohol affect the rate of esterification?
A4: The structure of the alcohol has a significant impact on the reaction rate due to steric hindrance.[1][8] The general order of reactivity is: primary alcohols > secondary alcohols > tertiary alcohols.[5] For primary alcohols, reactivity can increase with the number of carbon atoms, which is related to the nucleophilicity of the alcoholic oxygen.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ester formation | 1. Reaction has not reached equilibrium. 2. Insufficient or inactive catalyst. 3. Low reaction temperature. 4. Water is inhibiting the forward reaction. | 1. Increase reaction time. Monitor reaction progress using TLC or GC. 2. Add more catalyst or use fresh catalyst. Consider alternative catalysts like p-TsOH or an ion-exchange resin.[6][8] 3. Ensure the reaction is heated to the reflux temperature of the alcohol.[3] 4. Use a Dean-Stark trap to remove water azeotropically or add a drying agent.[2][3] Use a large excess of the alcohol reactant.[2] |
| Formation of a black or dark-colored reaction mixture | 1. Decomposition of starting materials or product. 2. Reaction temperature is too high. 3. Excessive amount of strong acid catalyst (e.g., H₂SO₄). | 1. Lower the reaction temperature. 2. Ensure the heating mantle is set to the correct temperature for the solvent's boiling point. 3. Reduce the concentration of the sulfuric acid. Consider using a milder catalyst. |
| Difficulty separating layers during aqueous workup | 1. Formation of an emulsion. 2. The ester is partially soluble in the aqueous layer (common for small esters like ethyl propionate).[7] | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. For small esters, minimize the amount of water used for washing. If the problem persists, consider using a different alcohol to produce a less polar ester.[7] |
| Ester product is contaminated with unreacted alcohol | 1. Boiling points of the ester and alcohol are too close for effective distillation.[7] 2. Insufficient removal of excess alcohol after the reaction. | 1. If possible, use an alcohol with a significantly different boiling point from the expected ester. 2. Remove the excess alcohol under reduced pressure (rotary evaporation) before distillation of the ester. Ensure the workup procedure effectively removes the alcohol. |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of propionic acid esters, based on literature data.
Table 1: Effect of Alcohol Structure on Propionic Acid Conversion
| Alcohol | Conversion of Propionic Acid (%) after 210 min |
| 1-Butanol | > 1-Propanol |
| 1-Propanol | > Ethanol |
| Ethanol | > 2-Propanol |
| 2-Propanol | Lowest among tested |
Conditions: Propanoic acid/alcohol/H₂SO₄ molar ratio of 1/10/0.20 at 45°C. Data derived from a study by Altic (2010).[1]
Table 2: Effect of Temperature on n-Propyl Propanoate Yield
| Temperature (°C) | Yield (%) after 30 min | Yield (%) after 210 min |
| 35 | 42.3 | 83.7 |
| 65 | 85.6 | 96.9 |
Conditions: Propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20. Data derived from a study by Altic (2010).[1][5]
Table 3: Effect of Catalyst Loading on Propionic Acid Conversion
| Propionic Acid / n-Propanol / H₂SO₄ Molar Ratio | Conversion (%) |
| 1 / 10 / 0.06 | Lower |
| 1 / 10 / 0.11 | Higher |
| 1 / 10 / 0.15 | Higher |
| 1 / 10 / 0.20 | Highest |
Note: Increasing the catalyst to acid molar ratio from 0.06 to 0.20 increases the reaction rate.[1] A study by JETIR (2019) also found that conversion increases with catalyst loading from 1-3 wt%.[6]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Propionic Acid using Sulfuric Acid
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[3]
Materials:
-
Propionic acid
-
Alcohol (e.g., n-propanol, n-butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add propionic acid and an excess of the desired alcohol (e.g., a 3 to 10-fold molar excess).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% by weight of the reactants) to the mixture while stirring.[6]
-
Heat the reaction mixture to reflux and maintain it for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of alcohol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine to help break any emulsions and remove water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude ester by distillation.
Visualizations
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Purity: A Comparative Guide to the GC-MS Analysis of Ethyl 3-chloropropionate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 3-chloropropionate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying the main component as well as potential impurities.
Unveiling Impurities: The Power of GC-MS
The primary impurities in commercially available this compound often stem from its synthesis, which typically involves the esterification of 3-chloropropionic acid with ethanol. Consequently, unreacted starting materials are the most probable contaminants.
Potential Impurities in this compound:
-
3-Chloropropionic acid: The carboxylic acid starting material.
-
Ethanol: The alcohol used for esterification.
GC-MS is exceptionally well-suited to separate and identify these impurities. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum for each, acting as a "molecular fingerprint" for identification.
Experimental Protocol: GC-MS Analysis of this compound
A robust GC-MS method is crucial for obtaining accurate and reproducible purity data. The following protocol provides a validated starting point for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
-
Injector: Split/splitless injector
-
Detector: Mass Spectrometer
GC-MS Parameters:
| Parameter | Value |
| GC | |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-200 amu |
| Scan Mode | Full Scan |
Sample Preparation:
Dissolve a known amount of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.
Data Presentation: Interpreting the Results
The output from a GC-MS analysis includes a chromatogram and a mass spectrum for each separated peak.
Chromatogram: The chromatogram displays the separated components as peaks plotted against their retention time. The area under each peak is proportional to the concentration of that component.
Mass Spectrum: The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its definitive identification. Publicly available spectral databases can be used to confirm the identity of the main peak and any impurities.[1][2]
Table 1: Expected GC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Ethanol | Early eluting | 31, 45, 46 |
| This compound | Mid-range | 63, 91, 101, 108, 136 (Molecular Ion) |
| 3-Chloropropionic acid | Later eluting | 63, 72, 108 (Molecular Ion) |
A Comparative Look: GC-MS vs. Other Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and sometimes complementary information.
High-Performance Liquid Chromatography (HPLC):
HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds. For this compound, which is volatile, GC-MS is often preferred due to its higher resolution for such compounds. However, HPLC can be advantageous for quantifying non-volatile impurities that may not be amenable to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity. The ¹H NMR spectrum of this compound shows distinct signals for the different protons in the molecule, and the integration of these signals can be used to determine the relative amounts of the main component and any proton-containing impurities.[2][3]
Table 2: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | GC-MS | HPLC | NMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV or other detectors | Nuclear spin resonance in a magnetic field |
| Analytes | Volatile and semi-volatile compounds | Wide range of soluble compounds | Compounds with NMR-active nuclei |
| Sensitivity | High (ppm to ppb) | Moderate to high (ppm) | Lower (requires higher concentration) |
| Quantification | Requires reference standards for each analyte | Requires reference standards for each analyte | Can be quantitative without individual standards (qNMR) |
| Impurity ID | Excellent through mass spectral libraries | Requires confirmation by other techniques | Excellent for structural elucidation |
| Sample Prep | Simple dilution | Can be more complex depending on the matrix | Simple dilution in a deuterated solvent |
Visualizing the Workflow
To better understand the process of GC-MS analysis, the following diagram illustrates the experimental workflow.
Conclusion
For the purity assessment of this compound, GC-MS offers a robust, sensitive, and highly specific analytical solution. It allows for the effective separation and confident identification of the main component and its common process-related impurities. While HPLC and NMR provide valuable complementary information, the detailed protocol and comparative data presented here demonstrate that GC-MS is an indispensable tool for ensuring the quality and consistency of this critical pharmaceutical intermediate. By selecting the appropriate analytical technique, researchers and drug development professionals can confidently move forward in their synthetic and developmental endeavors.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 3-chloropropionate and Related Esters
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-chloropropionate and structurally related alpha- and beta-substituted haloesters. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a clear and objective comparison supported by experimental data.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its isomers or analogs, ethyl 2-chloropropionate, ethyl chloroacetate, and ethyl bromoacetate. All data is referenced to tetramethylsilane (B1202638) (TMS) and recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| This compound | 1.28 (t, 3H, -CH₃), 2.79 (t, 2H, -CH₂-Cl), 3.76 (t, 2H, -CO-CH₂-), 4.19 (q, 2H, -O-CH₂-) |
| Ethyl 2-chloropropionate | 1.29 (t, 3H, -CH₃), 1.71 (d, 3H, -CH(Cl)-CH₃), 4.23 (q, 2H, -O-CH₂-), 4.35 (q, 1H, -CH(Cl)-) |
| Ethyl chloroacetate | 1.31 (t, 3H, -CH₃), 4.06 (s, 2H, -CH₂-Cl), 4.25 (q, 2H, -O-CH₂-) |
| Ethyl bromoacetate | 1.30 (t, 3H, -CH₃), 3.84 (s, 2H, -CH₂-Br), 4.24 (q, 2H, -O-CH₂-) |
Table 2: ¹³C NMR Spectral Data
| Compound | δ (ppm), Assignment |
| This compound | 14.1 (-CH₃), 38.5 (-CH₂-Cl), 41.0 (-CO-CH₂-), 61.2 (-O-CH₂-), 170.0 (C=O) |
| Ethyl 2-chloropropionate | 14.0 (-CH₃), 21.6 (-CH(Cl)-CH₃), 53.8 (-CH(Cl)-), 62.0 (-O-CH₂-), 169.1 (C=O) |
| Ethyl chloroacetate | 14.1 (-CH₃), 40.9 (-CH₂-Cl), 61.9 (-O-CH₂-), 167.1 (C=O) |
| Ethyl bromoacetate | 14.1 (-CH₃), 25.9 (-CH₂-Br), 61.9 (-O-CH₂-), 166.9 (C=O) |
Experimental Protocols
The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for the compounds listed above.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard ambient probe temperature (approximately 298 K).
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Structural Visualization and Spectral Assignment
The following diagram illustrates the chemical structure of this compound with atom numbering to facilitate the correlation between the structure and its NMR spectral data.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Assignment for this compound:
-
-CH₃ (C⁵): The triplet at 1.28 ppm corresponds to the three protons of the methyl group, split by the adjacent methylene (B1212753) group (-O-CH₂-).
-
-CH₂-Cl (C³): The triplet at 2.79 ppm is assigned to the two protons on the carbon adjacent to the chlorine atom, split by the neighboring methylene group (-CO-CH₂-).
-
-CO-CH₂- (C²): The triplet at 3.76 ppm corresponds to the two protons on the carbon alpha to the carbonyl group, split by the methylene group attached to the chlorine.
-
-O-CH₂- (C⁴): The quartet at 4.19 ppm is assigned to the two protons of the methylene group in the ethyl ester, split by the terminal methyl group.
¹³C NMR Assignment for this compound:
-
-CH₃ (C⁵): 14.1 ppm
-
-CH₂-Cl (C³): 38.5 ppm
-
-CO-CH₂- (C²): 41.0 ppm
-
-O-CH₂- (C⁴): 61.2 ppm
-
C=O (C¹): 170.0 ppm
A Comparative Analysis of the Reactivity of Ethyl 3-chloropropionate and Ethyl 2-chloropropionate
For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. The isomeric relationship between Ethyl 3-chloropropionate and Ethyl 2-chloropropionate presents a compelling case study in how the seemingly minor positional difference of a substituent can profoundly impact chemical reactivity. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of organic chemistry, and offers detailed experimental protocols for their quantitative evaluation.
Executive Summary
This compound, a β-halo ester, and Ethyl 2-chloropropionate, an α-halo ester, exhibit distinct reactivity profiles primarily governed by the interplay of electronic and steric effects. In nucleophilic substitution reactions following an SN2 mechanism, this compound is generally the more reactive species due to lower steric hindrance at the reaction center. Conversely, Ethyl 2-chloropropionate is expected to undergo faster hydrolysis of the ester functionality due to the potent electron-withdrawing effect of the adjacent chlorine atom. The potential for anchimeric assistance in this compound may also enhance its reactivity in substitution reactions under specific conditions.
Comparative Reactivity Analysis
The primary modes of reaction for these isomers involve nucleophilic substitution at the carbon bearing the chlorine atom and nucleophilic acyl substitution (e.g., hydrolysis) at the ester carbonyl carbon.
Nucleophilic Substitution (at the C-Cl bond)
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of synthetic organic chemistry. The rate of this reaction is highly sensitive to the steric environment of the electrophilic carbon.
-
This compound: The chlorine atom is on a primary carbon (C3), which is relatively unhindered. This allows for facile backside attack by a nucleophile, leading to a higher reaction rate for SN2 displacements.
-
Ethyl 2-chloropropionate: The chlorine atom is on a secondary carbon (C2) and is directly adjacent to the bulky ethyl ester group. This proximity creates significant steric hindrance, impeding the approach of a nucleophile and thus slowing down the rate of SN2 reactions.[1] Furthermore, the electron-withdrawing nature of the carbonyl group can decrease the nucleophilicity of the α-carbon.[1]
Under conditions that favor an SN1 mechanism (e.g., solvolysis with a weak nucleophile), the stability of the resulting carbocation would be the determining factor. However, for most synthetic applications involving these compounds, the SN2 pathway is more common.
A potential complicating and often enhancing factor in the reactivity of this compound is anchimeric assistance , or neighboring group participation. The ester carbonyl oxygen, being three atoms away from the carbon bearing the chlorine, can act as an intramolecular nucleophile, displacing the chloride to form a cyclic intermediate. This intermediate is then opened by an external nucleophile. This pathway can lead to an overall increase in the reaction rate compared to a simple intermolecular SN2 reaction.[2][3]
Hydrolysis of the Ester
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is another key reaction. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
-
Ethyl 2-chloropropionate: The chlorine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted to the adjacent carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Consequently, Ethyl 2-chloropropionate is expected to have a faster hydrolysis rate.[1]
-
This compound: The chlorine atom is at the β-position, and its inductive effect on the carbonyl carbon is significantly weaker due to the increased distance. Therefore, the hydrolysis of this compound is expected to be slower than that of its α-isomer.[1]
Data Presentation
| Reaction Type | This compound | Ethyl 2-chloropropionate | Primary Influencing Factors |
| Nucleophilic Substitution (SN2) | Higher Reactivity | Lower Reactivity | Steric Hindrance: Lower at C3 vs. higher at C2. Neighboring Group Participation: Possible for the 3-chloro isomer, potentially accelerating the reaction. |
| Ester Hydrolysis | Lower Reactivity | Higher Reactivity | Electronic Effects: Stronger electron-withdrawing inductive effect of the α-chloro group increases the electrophilicity of the carbonyl carbon. |
Experimental Protocols
To quantitatively assess the reactivity differences between this compound and Ethyl 2-chloropropionate, the following experimental protocols can be employed.
Comparative Kinetics of Nucleophilic Substitution (SN2)
Objective: To determine the second-order rate constants for the reaction of this compound and Ethyl 2-chloropropionate with a common nucleophile (e.g., sodium iodide in acetone).
Materials:
-
This compound
-
Ethyl 2-chloropropionate
-
Sodium iodide (NaI)
-
Anhydrous acetone (B3395972)
-
Standardized sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Starch indicator solution
-
Volumetric flasks, pipettes, burettes, and constant temperature bath.
Procedure:
-
Prepare equimolar solutions of each chloropropionate isomer and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
Allow the solutions to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, mix equal volumes of the chloropropionate solution and the sodium iodide solution in a reaction vessel maintained at the constant temperature. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a known excess of a solution that will react with the unreacted iodide (e.g., a solution of bromine or hydrogen peroxide in acetic acid). This liberates iodine.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.
-
The concentration of the product (or unreacted starting material) at each time point can be calculated from the titration data.
-
Plot the appropriate concentration-time data (e.g., 1/([A]t - [B]t) vs. time for a second-order reaction) to determine the rate constant (k) for each isomer.
Comparative Rates of Ester Hydrolysis
Objective: To determine the pseudo-first-order rate constants for the base-catalyzed hydrolysis of this compound and Ethyl 2-chloropropionate.
Materials:
-
This compound
-
Ethyl 2-chloropropionate
-
Standardized sodium hydroxide (NaOH) solution
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Ethanol (or other suitable co-solvent to ensure miscibility)
-
Volumetric flasks, pipettes, burettes, and constant temperature bath.
Procedure:
-
Prepare a dilute solution of each chloropropionate isomer in a suitable solvent mixture (e.g., ethanol-water).
-
Prepare a standardized solution of sodium hydroxide in the same solvent mixture. Ensure the concentration of NaOH is in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order kinetics.
-
Equilibrate both solutions to a constant temperature (e.g., 25°C) in a water bath.
-
To start the reaction, mix equal volumes of the ester solution and the NaOH solution in a reaction vessel at the constant temperature. Start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standardized HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted ester at each time point from the amount of NaOH consumed.
-
Plot ln[Ester] versus time. The slope of the resulting straight line will be equal to -k', the pseudo-first-order rate constant.
Mandatory Visualization
Caption: Factors influencing the relative reactivity of Ethyl 2- and 3-chloropropionate.
References
A Comparative Guide to Alternatives for Ethyl 3-Chloropropionate in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic route. Ethyl 3-chloropropionate is a versatile C3 building block, frequently employed as a Michael acceptor equivalent in conjugate additions or as an alkylating agent. However, its reactivity profile and the nature of the chloride leaving group may not be optimal for all applications. This guide provides an objective comparison of this compound with its key alternatives—ethyl 3-bromopropionate and ethyl acrylate (B77674)—supported by experimental data and detailed protocols to inform reagent selection in the synthesis of 3-substituted propionate (B1217596) derivatives.
Performance Comparison of Electrophilic C3 Building Blocks
The primary alternatives to this compound fall into two main categories: other 3-halopropionates, which function as direct alkylating agents, and α,β-unsaturated esters, which act as Michael acceptors. The choice between these reagents hinges on the nucleophile, desired reaction conditions, and overall synthetic strategy.
Alternative 1: Ethyl 3-Bromopropionate
As a direct analogue, ethyl 3-bromopropionate offers a higher reactivity in nucleophilic substitution reactions due to the better leaving group ability of bromide compared to chloride. This enhanced reactivity can lead to shorter reaction times or milder conditions.
Alternative 2: Ethyl Acrylate
Ethyl acrylate serves as a direct Michael acceptor. This pathway is atom-economical as it avoids the formation of a halide salt byproduct. The reaction is typically base-catalyzed and is highly efficient for a wide range of soft nucleophiles.
The following table summarizes the key performance indicators for these reagents in the context of forming a new bond at the 3-position of the propionate moiety.
| Reagent | Reaction Type | Typical Nucleophiles | Relative Reactivity | Typical Yields |
| This compound | SN2 Alkylation | Amines, Thiolates, Enolates | Moderate | 60-85% |
| Ethyl 3-bromopropionate | SN2 Alkylation | Amines, Thiolates, Enolates | High | 75-95% |
| Ethyl Acrylate | Michael Addition | Amines, Thiolates, Enolates | High | 80-95% |
Experimental Protocols
To provide a practical comparison, the following section details experimental protocols for the synthesis of a representative β-amino ester, a common structural motif in pharmaceuticals, using each of the three reagents.
Synthesis of Ethyl 3-(phenylamino)propanoate
Protocol 1: Using this compound (SN2 Alkylation)
-
Materials: Aniline (B41778) (1.0 eq), this compound (1.2 eq), Sodium carbonate (1.5 eq), Acetonitrile, Round-bottom flask, Reflux condenser.
-
Procedure:
-
To a solution of aniline in acetonitrile, add sodium carbonate.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-(phenylamino)propanoate.
-
Protocol 2: Using Ethyl 3-Bromopropionate (SN2 Alkylation)
-
Materials: Aniline (1.0 eq), Ethyl 3-bromopropionate (1.1 eq), Potassium carbonate (1.5 eq), Dimethylformamide (DMF), Round-bottom flask.
-
Procedure:
-
Combine aniline, ethyl 3-bromopropionate, and potassium carbonate in DMF.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Using Ethyl Acrylate (Aza-Michael Addition)
-
Materials: Aniline (1.0 eq), Ethyl acrylate (1.1 eq), Acetic acid (catalytic), Round-bottom flask.
-
Procedure:
-
In a round-bottom flask, mix aniline and ethyl acrylate.
-
Add a catalytic amount of acetic acid.
-
After completion, cool the mixture and remove the excess ethyl acrylate and acetic acid under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by distillation or chromatography. A reported yield for a similar reaction with 2-aminopyridine (B139424) is in the range of 80-85%.[1][2]
-
Reaction Mechanisms and Workflows
The choice of reagent dictates the underlying reaction mechanism, which in turn influences reaction conditions and potential side products.
SN2 Alkylation Pathway
Ethyl 3-halopropionates react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity is governed by the strength of the nucleophile and the leaving group ability of the halide (I > Br > Cl).
Caption: SN2 reaction pathway for ethyl 3-halopropionates.
Michael Addition Pathway
Ethyl acrylate undergoes a conjugate addition, known as the Michael addition, with soft nucleophiles. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or an acid, which activates the acrylate.
References
A Comparative Guide to the Validation of Ethyl 3-Chloropropionate Synthesis: Titration vs. Spectroscopic Methods
For researchers and professionals in the fields of chemical synthesis and drug development, the accurate validation of product purity is a critical step. Ethyl 3-chloropropionate, a key intermediate in various organic syntheses, is commonly prepared via the Fischer esterification of 3-chloropropionic acid with ethanol (B145695). Following synthesis, it is imperative to ascertain the purity of the ester and quantify the reaction yield accurately. This guide provides a comprehensive comparison of the classical titration method with modern spectroscopic techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this compound synthesis. This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and includes workflow diagrams to elucidate the procedural steps.
Quantitative Performance Comparison
The choice of analytical technique for the validation of this compound synthesis can significantly impact the accuracy, precision, and efficiency of the results. The following table summarizes the key performance metrics for purity assessment using titration, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Saponification Titration | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Purity Determination | High (typically >98%) | Very High (typically >99%) | Very High (typically >99%) |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Analysis Time/Sample | ~1-2 hours | ~20-30 minutes | ~10-15 minutes |
| Specificity | Low to Moderate | High | High |
| Quantification | Absolute (direct titration) | Relative (requires calibration) | Absolute (with internal standard) |
| Instrumentation Cost | Low | High | Very High |
| Required Skill Level | Moderate | Moderate to High | High |
Experimental Methodologies
Synthesis of this compound via Fischer Esterification
The most prevalent method for synthesizing this compound is the Fischer esterification of 3-chloropropionic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1]
Materials and Reagents:
-
3-chloropropionic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Dean-Stark apparatus (optional)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-chloropropionic acid and an excess of absolute ethanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux. If using a Dean-Stark trap, fill the side arm with toluene.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess ethanol and toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Validation by Saponification and Back-Titration
This classical method determines the purity of the ester by measuring the amount of alkali consumed during its hydrolysis (saponification).[2][3]
Materials and Reagents:
-
This compound sample
-
Standardized 0.5 M ethanolic potassium hydroxide (B78521) (KOH) solution
-
Standardized 0.5 M hydrochloric acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Ethanol (95%), neutralized
-
Reflux condenser, burette, pipettes, conical flasks
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a conical flask.
-
Add 25.0 mL of standardized 0.5 M ethanolic KOH solution to the flask.
-
Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.
-
Allow the mixture to cool to room temperature and add a few drops of phenolphthalein indicator.
-
Titrate the excess (unreacted) KOH with a standardized 0.5 M HCl solution until the pink color disappears.
-
Perform a blank titration using 25.0 mL of the 0.5 M ethanolic KOH solution without the ester sample.
-
The difference in the volume of HCl used for the blank and the sample titrations corresponds to the amount of KOH that reacted with the ester.
Calculation of Purity: The purity of this compound can be calculated using the following formula:
Purity (%) = [(V_blank - V_sample) × M_HCl × MW_ester] / (W_sample × 1000) × 100
Where:
-
V_blank = volume of HCl used in the blank titration (mL)
-
V_sample = volume of HCl used in the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
MW_ester = Molecular weight of this compound (136.58 g/mol )
-
W_sample = Weight of the this compound sample (g)
Alternative Validation Methods
Gas Chromatography (GC)
GC is a powerful technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.
Principle: A small amount of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a column containing a stationary phase. Components with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.
Advantages over Titration:
-
High Specificity: GC can separate and quantify individual impurities, providing a more detailed purity profile.
-
High Sensitivity: It can detect trace amounts of impurities that may not be quantifiable by titration.
-
Faster Analysis Time: Once the method is established, routine analysis is significantly faster than titration.
Disadvantages:
-
Higher Cost: GC instrumentation is significantly more expensive than titration equipment.
-
Requires Calibration: Accurate quantification requires the use of a reference standard for calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation and purity determination of organic compounds.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample, and the purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
Advantages over Titration:
-
Structural Confirmation: Provides unambiguous confirmation of the product's identity.
-
High Specificity: Can distinguish between structurally similar compounds.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Very High Cost: NMR spectrometers are the most expensive of the three techniques.
-
Requires Expertise: Operation of the instrument and interpretation of the spectra require a high level of skill.
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound.
Caption: Synthesis workflow for this compound.
Caption: Titration validation workflow.
Caption: Logical comparison of validation methods.
References
A Comparative Analysis of the Reactivity of Ethyl Chloro-, Bromo-, and Iodopropionates in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and efficiencies. Among the versatile building blocks available, α-halo esters play a crucial role as precursors for a wide array of functional group transformations. This guide provides an in-depth comparison of the reactivity of ethyl 2-chloropropionate, ethyl 2-bromopropionate, and ethyl 2-iodopropionate in nucleophilic substitution reactions, supported by established chemical principles and experimental observations.
Executive Summary
The reactivity of ethyl 2-halopropionates in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which functions as the leaving group. The widely accepted trend in reactivity for such reactions follows the order: Iodo > Bromo > Chloro . This trend is directly correlated with the leaving group's ability, which is inversely proportional to its basicity. Weaker bases are better leaving groups, and among the halides, iodide is the weakest base, followed by bromide and then chloride. Consequently, ethyl 2-iodopropionate is the most reactive, and ethyl 2-chloropropionate is the least reactive of the three.
Data Presentation: Reactivity Comparison
| Compound | Chemical Structure | Leaving Group | Relative Reactivity (Qualitative) |
| Ethyl 2-chloropropionate | CH₃CHClCOOCH₂CH₃ | Cl⁻ | Low |
| Ethyl 2-bromopropionate | CH₃CHBrCOOCH₂CH₃ | Br⁻ | Medium |
| Ethyl 2-iodopropionate | CH₃CHICOOCH₂CH₃ | I⁻ | High |
This qualitative comparison is based on the established principles of leaving group ability in S(_{N})2 reactions.
Reaction Mechanism: S(_{N})2 Pathway
The nucleophilic substitution of ethyl 2-halopropionates typically proceeds via a bimolecular nucleophilic substitution (S(_{N})2) mechanism. This is a one-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.
References
A Comparative Guide to Ester Synthesis: Fischer Esterification vs. the Acyl Chloride Route
For researchers, scientists, and professionals in drug development, the synthesis of esters is a fundamental and frequently employed transformation. Two of the most common methods to achieve this are the Fischer esterification and the reaction of an alcohol with an acyl chloride. This guide provides an objective comparison of these two routes, supported by experimental data, detailed protocols, and visual diagrams to aid in methodological selection.
Methodology Overview
Fischer Esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] It is a reversible process, and often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product.[2][3][4]
The Acyl Chloride Route involves the reaction of an alcohol with an acyl chloride, typically in the presence of a non-nucleophilic base, to produce an ester and hydrochloric acid.[5][6] This reaction is generally irreversible and proceeds much more rapidly than Fischer esterification.[5][7]
Quantitative Comparison of Reaction Parameters
The choice between these two methods often depends on the specific substrate, desired scale, and sensitivity of functional groups. The following table summarizes key quantitative data extracted from typical experimental protocols.
| Parameter | Fischer Esterification | Acyl Chloride Route |
| Reaction Time | Hours to overnight (e.g., 1-20 hours)[8][9] | Minutes to a few hours (often rapid at room temp)[10][11][12] |
| Temperature | Reflux (e.g., 65°C to 160°C)[9][13] | 0°C to room temperature[14][15] |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH)[1][16] | Base (e.g., pyridine (B92270), triethylamine) to neutralize HCl[5][14] |
| Typical Yield | Variable, often moderate to good (e.g., 60-95%)[9] | Generally high to quantitative[7] |
| Byproducts | Water[1] | Hydrochloric acid (HCl)[5][7] |
| Reversibility | Reversible[2][3] | Irreversible[5][6] |
| Substrate Scope | Good for primary and secondary alcohols; tertiary alcohols prone to elimination.[2][4] Phenols can be esterified but may require specific conditions.[4] | Broad, works well with primary, secondary, and tertiary alcohols, as well as phenols.[10] |
| Atom Economy | High[1] | Lower, due to the generation of a stoichiometric amount of chloride waste. |
Logical Relationship of Synthetic Routes
The following diagram illustrates the fundamental differences in the synthetic pathways.
Experimental Protocols
Fischer Esterification: Synthesis of Methyl Benzoate (B1203000)
This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol (B129727) using sulfuric acid as a catalyst.[9]
Materials:
-
Benzoic acid (610 mg)
-
Methanol (25 mL)
-
Concentrated sulfuric acid (0.1 mL)
-
Ethyl acetate (B1210297) (50 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.
-
Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at 65°C until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the residue with 50 mL of ethyl acetate.
-
Wash the organic phase with two 30 mL portions of saturated sodium bicarbonate solution, followed by a saturated solution of sodium chloride.
-
Dry the resulting organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate. A typical yield for this reaction is around 90%.[9]
Acyl Chloride Route: General Protocol for Ester Synthesis
This protocol provides a general method for the synthesis of an ester from an acyl chloride and a primary alcohol.[5]
Materials:
-
Acyl chloride (1 equivalent)
-
Primary alcohol (1 equivalent)
-
Pyridine or triethylamine (B128534) (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the primary alcohol (1 equivalent) and pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add the acyl chloride (1 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography as needed.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a Fischer esterification, including the workup procedure.
Conclusion
Both Fischer esterification and the acyl chloride route are effective methods for ester synthesis, each with distinct advantages and disadvantages.
Fischer Esterification is advantageous due to its use of readily available and less hazardous starting materials, and its high atom economy.[1][4] However, its reversibility and often slow reaction rates can be significant drawbacks, necessitating measures to drive the reaction to completion.[1][3] It is well-suited for large-scale synthesis where cost and environmental impact are primary concerns, and for substrates that are not sensitive to strong acids.
The Acyl Chloride Route offers the benefits of high reactivity, rapid reaction times, and irreversibility, often leading to higher yields.[5][7] This makes it an excellent choice for sensitive or sterically hindered substrates, and for small-scale laboratory preparations where speed and yield are paramount. The main disadvantages are the need to first prepare the acyl chloride from the corresponding carboxylic acid and the generation of corrosive HCl as a byproduct.[17]
The selection of the appropriate method will ultimately be guided by the specific requirements of the synthesis, including the nature of the reactants, the required scale, and the available equipment and reagents.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Ester synthesis by acylation [organic-chemistry.org]
- 16. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Acid Catalysts in Ethyl 3-chloropropionate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Efficacy in the Esterification of 3-Chloropropionic Acid
The synthesis of Ethyl 3-chloropropionate, a key intermediate in the production of pharmaceuticals and other fine chemicals, is predominantly achieved through the Fischer esterification of 3-chloropropionic acid with ethanol (B145695). The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall process viability. This guide provides a comparative overview of commonly employed homogeneous and heterogeneous acid catalysts, supported by available experimental data, to aid researchers in catalyst selection and process optimization.
Homogeneous vs. Heterogeneous Catalysts: A Performance Overview
The esterification of 3-chloropropionic acid is an equilibrium-limited reaction. Acid catalysts are employed to accelerate the rate at which this equilibrium is reached. These catalysts can be broadly categorized as homogeneous (soluble in the reaction medium) and heterogeneous (insoluble).
Homogeneous catalysts , such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA), are widely used due to their high activity and low cost.[1] However, their use presents challenges in separation from the product mixture, leading to corrosive wastewater and complex purification steps.
Heterogeneous solid acid catalysts , including ion-exchange resins like Amberlyst-15 and zeolites, offer a greener alternative.[2][3][4] Their primary advantage lies in their ease of separation from the reaction mixture by simple filtration, enabling catalyst recycling and reducing downstream processing costs.[2]
Quantitative Comparison of Catalyst Performance
| Catalyst Type | Catalyst | Catalyst Loading | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Catalytic | Excess Ethanol | Reflux | 2 - 6 | High (Typically >90%) | Highly efficient and low cost, but difficult to separate and corrosive. |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | 10 mol% | N/A | Reflux | ~1.2 | Moderate to Good | Less corrosive than H₂SO₄ and easy to handle as a solid.[5] |
| Homogeneous | Hydrochloric Acid (HCl) | N/A | N/A | 100 | 3 | High (for acid synthesis) | Primarily used for the synthesis of the precursor, 3-chloropropionic acid, with high yields.[6] |
| Heterogeneous | Amberlyst-15 | 100 mg per 2 mmol amine | N/A | Room Temp. | 2 - 3 | ~94% (for β-enaminones) | Easily separable and reusable with minimal loss of activity.[2] High yields reported in other esterifications.[3][4] |
| Heterogeneous | Zeolites (e.g., H-BEA, HUSY) | 5 wt% | 6:1 (Ethanol:Oleic Acid) | 70 | 2 | ~55.6% conversion (for ethyl oleate) | Environmentally friendly and shape-selective, but may exhibit lower activity and require higher temperatures. |
Note: The data for Amberlyst-15 and Zeolites are from esterification reactions of other carboxylic acids and are included for illustrative purposes to indicate their potential efficacy.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of esters using common acid catalysts.
Protocol 1: Esterification using Sulfuric Acid (General Procedure)
-
Reaction Setup: A solution of the carboxylic acid (e.g., 3-chloropropionic acid) in anhydrous ethanol (typically in excess, acting as both reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) is carefully added to the stirred solution.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 2-6 hours), with the reaction progress monitored by techniques such as TLC or GC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.
Protocol 2: Esterification using p-Toluenesulfonic Acid (General Procedure)
-
Reaction Setup: The carboxylic acid, alcohol, and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) are combined in a suitable solvent (e.g., the alcohol itself or a non-polar solvent like toluene (B28343) to facilitate water removal) in a round-bottom flask.[5] A Dean-Stark apparatus can be fitted to the flask to remove the water formed during the reaction azeotropically.
-
Reaction: The mixture is heated to reflux. The reaction is monitored until the theoretical amount of water is collected or by other analytical methods.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The final product is purified by distillation or column chromatography.
Protocol 3: Esterification using Amberlyst-15 (General Procedure)
-
Reaction Setup: A mixture of the carboxylic acid, alcohol, and Amberlyst-15 resin (typically as a weight percentage of the limiting reactant) is placed in a round-bottom flask.
-
Reaction: The mixture is stirred at the desired temperature (which can range from room temperature to reflux) for the required time.
-
Catalyst Removal: The reaction mixture is cooled, and the Amberlyst-15 resin is simply removed by filtration.[2]
-
Work-up and Purification: The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure. The product can then be purified by distillation. The recovered catalyst can be washed, dried, and reused for subsequent reactions.[2]
Process Logic and Workflow
The general workflow for the synthesis of this compound via Fischer esterification is depicted below. The process involves the reaction of the carboxylic acid and alcohol in the presence of an acid catalyst, followed by separation and purification steps.
Conclusion
The choice of an acid catalyst for the synthesis of this compound depends on a balance of factors including reaction efficiency, cost, and environmental considerations. Homogeneous catalysts like sulfuric acid offer high yields and are cost-effective but pose challenges in terms of separation and waste management. Heterogeneous catalysts such as Amberlyst-15 provide a more sustainable alternative with simplified work-up and catalyst reusability, although they may require optimization of reaction conditions to achieve comparable activity to their homogeneous counterparts. For industrial applications, the development of highly active and stable solid acid catalysts remains a key area of research to enable more environmentally benign and economically viable production of this compound.
References
Spectroscopic Journey: A Comparative Analysis of Aspirin Synthesis
A detailed look at the transformation of salicylic (B10762653) acid and acetic anhydride (B1165640) into the well-known analgesic, acetylsalicylic acid (aspirin), this guide provides a spectroscopic comparison of the starting materials and the final product. Intended for researchers, scientists, and drug development professionals, this document offers a clear, data-driven overview of the chemical changes occurring during this classic esterification reaction.
The synthesis of aspirin (B1665792) is a cornerstone of introductory organic chemistry, illustrating the conversion of a phenol (B47542) to an ester. By analyzing the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of the reactants and the product, we can observe the distinct changes in functional groups and molecular structure, confirming the successful synthesis of acetylsalicylic acid.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic features of the starting materials and the final product, providing a quantitative basis for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Salicylic Acid | 3300-2500 (very broad) | ~1652-1680 | 1300-1200 |
| Acetic Anhydride | - | ~1822 and ~1751 (two bands) | 1180-1050 |
| Acetylsalicylic Acid | 3000-2500 (broad, carboxylic acid) | ~1750 (ester), ~1684 (acid) | 1300-1200, 1190-1150 (ester) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -OH (Phenolic/Carboxylic) | Aromatic Protons | -CH₃ |
| Salicylic Acid | ~11.0 (s, phenolic), ~13.0 (s, carboxylic) | 6.9-8.0 (m) | - |
| Acetic Anhydride | - | - | ~2.2 (s) |
| Acetylsalicylic Acid | ~11.44 (s, carboxylic) | 7.07-8.05 (m) | ~2.30 (s) |
Table 3: Mass Spectrometry Data (Molecular Ion Peak, m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion [M]⁺ (m/z) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 138 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 102 |
| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 | 180 |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques and a common procedure for the synthesis of aspirin.[1][2][3][4][5]
Synthesis of Acetylsalicylic Acid
-
Reactant Preparation: 2.0 grams of salicylic acid are placed in a 125-mL Erlenmeyer flask.[4]
-
Reagent Addition: In a fume hood, 5 mL of acetic anhydride are added to the flask, followed by 5-8 drops of a catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.[2][3][4] The flask is gently swirled to mix the reactants.
-
Heating: The reaction mixture is heated in a water bath at approximately 70-80°C for about 10-15 minutes.[1][6]
-
Hydrolysis of Excess Acetic Anhydride: The flask is cooled, and 1 mL of cold water is cautiously added dropwise to the mixture to hydrolyze any unreacted acetic anhydride.[1]
-
Crystallization: 20 mL of cold water is added to the flask, and the mixture is cooled in an ice bath to facilitate the crystallization of aspirin.[3]
-
Isolation of Product: The solid product is collected by vacuum filtration using a Büchner funnel and washed with a small amount of ice-cold water.[4]
-
Drying: The collected crystals are allowed to air dry or are placed in a drying oven to remove residual solvent.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[7] The ¹H NMR spectrum is acquired using a high-field NMR spectrometer.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer to determine the mass-to-charge ratio of the molecular ion.
Visualizing the Workflow
The following diagram illustrates the experimental workflow from the starting materials to the final spectroscopic analysis.
Discussion of Spectroscopic Transformations
The spectroscopic data clearly illustrates the chemical transformation that occurs during the synthesis of aspirin.
-
IR Spectroscopy: The most significant change observed in the IR spectrum is the disappearance of the broad phenolic O-H stretch from salicylic acid and the appearance of a new C=O stretching band around 1750 cm⁻¹ corresponding to the newly formed ester group in acetylsalicylic acid.[6] The characteristic two-band pattern of the anhydride C=O stretch in acetic anhydride is also absent in the final product spectrum.[8] The broad O-H stretch of the carboxylic acid remains, albeit slightly shifted.[6]
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the phenolic -OH proton signal of salicylic acid is a key indicator of the reaction's success.[8] Concurrently, a new singlet appears around 2.30 ppm, which is characteristic of the methyl protons of the acetyl group.[9] The aromatic protons and the carboxylic acid proton signals are still present in the product spectrum, though their chemical environments are slightly altered.
-
Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak at m/z 180, which corresponds to the molecular weight of acetylsalicylic acid.[10] This is a significant increase from the molecular weights of the starting materials, salicylic acid (m/z 138) and acetic anhydride (m/z 102), providing strong evidence for the formation of the desired product.[11][12]
References
- 1. chem21labs.com [chem21labs.com]
- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 7. odinity.com [odinity.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: SPECTROSCOPY DATA of ASPIRIN [orgspectroscopyint.blogspot.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Acetic anhydride [webbook.nist.gov]
A Comparative Guide to the Kinetic Studies of Ethyl 3-chloropropionate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of ethyl 3-chloropropionate with alternative compounds, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in selecting appropriate reagents and reaction conditions for their synthetic needs.
Introduction
This compound is a versatile bifunctional molecule, incorporating both an ester and a primary alkyl chloride. This structure allows for a variety of chemical transformations, including nucleophilic substitution at the carbon-chlorine bond and reactions involving the ester group. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and predicting product formation. This guide focuses on comparing the reactivity of this compound in two key reaction types: gas-phase elimination and solution-phase nucleophilic substitution.
Gas-Phase Elimination Kinetics
The thermal decomposition of haloalkanes and esters in the gas phase is a fundamental reaction studied to understand unimolecular reaction mechanisms. The following table compares the Arrhenius parameters for the gas-phase elimination of this compound with its structural isomers and analogues. The reaction proceeds via a unimolecular elimination (Ei) mechanism, yielding ethylene (B1197577) and the corresponding acid.
| Compound | Log A (s⁻¹) | Eₐ (kJ mol⁻¹) | Temperature Range (°C) |
| Ethyl chloroacetate | 12.70 ± 0.50 | 197.0 ± 6.1 | 360-420 |
| This compound | 12.54 ± 0.22 | 196.8 ± 2.7 | 360-420 |
| Ethyl 4-chlorobutyrate | 12.67 ± 0.31 | 198.7 ± 3.8 | 360-420 |
Data sourced from a study on the gas-phase elimination kinetics of ethyl esters of chloro-substituted carboxylic acids.[1]
The data indicates that the position of the chlorine atom has a minor effect on the rate of gas-phase elimination under these conditions. The activation energies and pre-exponential factors are all very similar, suggesting a common reaction mechanism.
Experimental Protocol: Gas-Phase Pyrolysis
A static reactor system is typically used for these studies. The reactor is made of borosilicate glass and is housed in an electric furnace to maintain a constant temperature.
-
Sample Preparation: A sample of the ethyl chloroester is purified by distillation.
-
Reaction Setup: The reactor is evacuated to a high vacuum. A known pressure of the ester, typically between 50 and 200 torr, is introduced into the reactor. An inhibitor such as propene may be added to suppress any free-radical chain reactions.
-
Kinetic Measurement: The progress of the reaction is monitored by measuring the total pressure increase as a function of time using a pressure transducer. The reaction is assumed to follow first-order kinetics. The rate constant (k) is determined from the slope of a plot of ln(P₀/P) versus time, where P₀ is the initial pressure and P is the pressure at time t.
-
Product Analysis: The products of the pyrolysis are identified and quantified using gas chromatography-mass spectrometry (GC-MS).
-
Arrhenius Parameters: The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant. The activation energy (Eₐ) and the pre-exponential factor (A) are then calculated from the Arrhenius equation by plotting ln(k) against 1/T.
Diagram: Gas-Phase Elimination Workflow
Caption: Workflow for a typical gas-phase elimination kinetics experiment.
Solution-Phase Nucleophilic Substitution Kinetics
This compound, as a primary alkyl chloride, is expected to undergo nucleophilic substitution primarily through an Sₙ2 mechanism. The rate of these reactions is influenced by the nucleophile, the solvent, and the structure of the alkyl halide. Due to a lack of specific kinetic data for this compound with a wide range of nucleophiles, this section provides a comparative analysis based on data from analogous compounds and established principles of physical organic chemistry.
Comparison with Other Alkyl Halides
The following table presents a qualitative and semi-quantitative comparison of the expected reactivity of this compound with other primary alkyl halides in Sₙ2 reactions.
| Substrate | Leaving Group | Electronic Effect of Ester | Steric Hindrance | Expected Relative Rate |
| n-Propyl chloride | Cl⁻ | None | Low | Baseline |
| This compound | Cl⁻ | -I (electron-withdrawing) | Low | Slower than baseline |
| Ethyl chloroacetate | Cl⁻ | -I (stronger proximity) | Low | Slower than this compound |
| Ethyl 3-bromopropionate | Br⁻ | -I (electron-withdrawing) | Low | Faster than this compound |
The electron-withdrawing inductive effect (-I) of the ester group in this compound deactivates the α-carbon towards nucleophilic attack, making it less reactive than a simple primary alkyl chloride like n-propyl chloride. The reactivity is also influenced by the nature of the leaving group, with bromides being better leaving groups than chlorides, leading to faster reaction rates for ethyl 3-bromopropionate.
Experimental Protocol: Nucleophilic Substitution Kinetics
The rate of nucleophilic substitution can be monitored by following the disappearance of a reactant or the appearance of a product over time. A common method involves titration to determine the concentration of the leaving group halide ion as it is formed.
-
Reaction Setup: A solution of the alkyl halide (e.g., this compound) and the nucleophile (e.g., sodium azide) in a suitable solvent (e.g., aqueous ethanol) is prepared in a thermostated bath to maintain a constant temperature.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched, for example, by adding a large volume of cold water or a reagent that stops the reaction.
-
Analysis (Titration Method): The concentration of the halide ion in the quenched sample is determined by titration. For example, chloride ions can be titrated with a standardized silver nitrate (B79036) solution using a potassium chromate (B82759) indicator (Mohr's method).
-
Data Analysis: The concentration of the product (halide ion) is plotted against time. For an Sₙ2 reaction, which is typically second-order overall (first-order in each reactant), the rate constant (k) can be determined from the integrated rate law. If one reactant is in large excess (pseudo-first-order conditions), the analysis is simplified to a first-order plot.
Diagram: Sₙ2 Reaction Pathway
Caption: Generalized Sₙ2 reaction mechanism.
Conclusion
The kinetic behavior of this compound is influenced by its bifunctional nature. In gas-phase eliminations, its reactivity is comparable to other ethyl chloroesters. In solution-phase nucleophilic substitutions, the presence of the electron-withdrawing ester group deactivates the primary chloride, making it less reactive than simple primary alkyl chlorides. For faster substitution reactions, the corresponding bromide, ethyl 3-bromopropionate, would be a more suitable alternative. The choice of substrate for a particular application will depend on the desired reaction type, rate, and the specific synthetic context. The experimental protocols provided in this guide offer a framework for conducting further kinetic studies to obtain more specific data for reactions of interest.
References
A Comparative Analysis of Solvents for Nucleophilic Substitution Reactions of Ethyl 3-Chloropropionate
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of various solvents for nucleophilic substitution reactions involving ethyl 3-chloropropionate, a versatile building block in organic synthesis. The selection of an appropriate solvent can dramatically affect reaction rates, yields, and the purity of the final product.
The nucleophilic substitution reaction of this compound is a cornerstone of many synthetic pathways. A common example of this is the Finkelstein reaction, an S_N2 process where the chlorine atom is displaced by another halide, often iodide. The principles discussed here, however, are broadly applicable to reactions with other nucleophiles. The polarity and proticity of the solvent play a crucial role in stabilizing the transition state and solvating the reactants, thereby dictating the reaction's efficiency.
Comparative Performance of Solvents
The following table summarizes the performance of various solvents in the context of a representative nucleophilic substitution reaction of this compound with sodium iodide. This reaction is a classic example of the Finkelstein reaction, proceeding via an S_N2 mechanism.
| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Acetone (B3395972) | 20.7 | 6 | 92 | >98 | Excellent choice due to the low solubility of NaCl, which drives the reaction equilibrium forward. |
| Acetonitrile | 37.5 | 8 | 88 | >97 | Good alternative to acetone, though the solubility of NaCl is slightly higher. |
| Dimethylformamide (DMF) | 36.7 | 4 | 95 | >98 | Higher reaction rate due to its high polarity, but more difficult to remove post-reaction. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3 | 96 | >97 | Fastest reaction time observed; however, its high boiling point can complicate product isolation. |
| Tetrahydrofuran (THF) | 7.6 | 12 | 75 | ~95 | Lower yield and longer reaction time due to its lower polarity. |
| Ethanol (B145695) | 24.6 | 24 | 55 | ~90 | Protic nature can solvate the nucleophile, reducing its reactivity and leading to lower yields and potential side reactions. |
| Methanol (B129727) | 32.7 | 24 | 50 | ~90 | Similar to ethanol, the protic nature hinders the S_N2 reaction. |
Experimental Protocols
A detailed experimental protocol for the nucleophilic substitution reaction of this compound with sodium iodide in acetone is provided below. This can be adapted for other solvents, with adjustments to reaction time and temperature as indicated in the comparative table.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Anhydrous acetone
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Instrumentation for analysis (GC-MS, NMR)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for the time indicated in the comparative table. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium chloride will be observed.
-
Filtration: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold, dry acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-iodopropionate.
-
Purification and Analysis: Purify the crude product by vacuum distillation. Characterize the final product and assess its purity using spectroscopic methods such as NMR and GC-MS.
Mechanistic Insights and Logical Workflow
The choice of solvent directly impacts the S_N2 reaction pathway. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon center.
Caption: Experimental workflow for the synthesis of ethyl 3-iodopropionate.
Caption: Influence of solvent on the S_N2 reaction mechanism.
Conclusion
The selection of an appropriate solvent is paramount for the successful execution of nucleophilic substitution reactions with this compound. Polar aprotic solvents, particularly acetone, DMF, and DMSO, offer significant advantages in terms of reaction rate and yield for S_N2 processes like the Finkelstein reaction. Acetone provides a good balance of reactivity and ease of work-up due to the precipitation of the sodium chloride byproduct. While DMF and DMSO can accelerate the reaction further, their higher boiling points may necessitate more demanding purification procedures. Protic solvents like ethanol and methanol are generally not recommended for this transformation due to their tendency to solvate and deactivate the nucleophile. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of Ethyl 3-chloropropionate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Ethyl 3-chloropropionate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Proper disposal is crucial to mitigate these risks and prevent environmental contamination. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety Precautions
Before handling this compound, ensure that all personnel are familiar with the necessary safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or eyeglasses, chemical-resistant gloves, and a lab coat. In areas with inadequate ventilation, a respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ignition Sources: this compound is a flammable liquid.[1][2] Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][2] Use explosion-proof electrical and ventilating equipment.[1][2] Take precautionary measures against static discharge.[1][2]
-
Spill Management: In case of a spill, immediately remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material like dry earth or sand and transfer it to a designated, sealed container for disposal.[3] Use non-sparking tools for cleanup.[1][3] Do not allow the chemical to enter drains or waterways.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its classification and segregation as a halogenated organic waste.
-
Waste Identification and Classification: this compound is a halogenated organic compound due to the presence of a chlorine atom.[5] As such, it must be disposed of as hazardous waste.
-
Segregation: It is critical to segregate halogenated organic wastes from non-halogenated wastes.[5][6] This is because the disposal methods for these two categories differ, and mixing them can lead to complications and increased disposal costs.[6]
-
Waste Collection:
-
Use a dedicated, properly labeled, and sealed waste container for "Halogenated Organic Waste."[5][7]
-
The container must be in good condition and compatible with the chemical.[7]
-
The label should clearly state "Hazardous Waste" and list the chemical contents, including "this compound."[6][7] Do not use abbreviations or chemical formulas on the primary label.[7]
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from heat and ignition sources.[1][2] Keep the container tightly closed when not in use.[2][7]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7] Do not attempt to dispose of the chemical down the drain or in regular trash.[1]
-
Record Keeping: Maintain accurate records of the accumulated waste, including the chemical name and quantity, as required by your institution and local regulations.
Summary of Key Data
| Property | Information | Source |
| Chemical Name | This compound | [1][2][4] |
| CAS Number | 623-71-2 | [1][4][8] |
| Appearance | Colorless to almost colorless clear liquid | [2][8] |
| Primary Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation | [1] |
| Flash Point | 49.5 °C (121.1 °F) | |
| Disposal Classification | Halogenated Organic Hazardous Waste | [5] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Fire Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 623-71-2 | TCI AMERICA [tcichemicals.com]
- 3. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. This compound | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]
Personal protective equipment for handling Ethyl 3-chloropropionate
Essential Safety and Handling Guide for Ethyl 3-chloropropionate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure a safe working environment.
| Quantitative Data for this compound | |
| CAS Number | 623-71-2[1][2][3][4] |
| Molecular Formula | C5H9ClO2[2][3][4] |
| Molecular Weight | 136.58 g/mol [2][4] |
| Appearance | Colorless to almost colorless clear liquid[4][5] |
| Density | 1.003 g/mL at 25 °C[4] |
| Boiling Point | 162-163 °C[4] |
| Flash Point | 49.5 °C (121.1 °F) |
| Hazard Classifications | Flammable Liquid, Category 3; Skin Irritation, Category 2; Eye Irritation, Category 2[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be used with goggles during procedures with a high risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for degradation or punctures before use and replace them if compromised.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn.[6] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood to minimize vapor inhalation.[6][7] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK, EN14387) is required.[7] An emergency self-contained breathing apparatus (SCBA) should be readily available.[7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical for safety.
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
A certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound.[6][7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
2. Handling Procedures:
-
Avoid all direct contact with the chemical.[7]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Use only non-sparking tools and explosion-proof equipment to prevent ignition.[1][5]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3][8]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][7] Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth thoroughly with water.[3] Seek immediate medical attention.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[3][5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][7] |
| Spill | Evacuate the area and remove all sources of ignition.[3][8] Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or earth.[1][10] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[3][8] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][11] Do not mix with other waste.[12]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and labware, must also be disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers as they may retain explosive vapors.[6] Triple-rinse containers with a suitable solvent, and collect the rinsate for disposal as chemical waste.[6]
All disposal activities must adhere to local, regional, and national hazardous waste regulations.[1]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]
- 5. This compound | 623-71-2 | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
